BMP signaling agonist sb4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNOS/c15-11-7-5-10(6-8-11)9-18-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVOIBFEFVKUPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the full chemical name of BMP signaling agonist sb4
An In-Depth Technical Guide to the BMP Signaling Agonist SB4: 2-[[(4-Bromophenyl)methyl]thio]benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] Dysregulation of this pathway has been implicated in various diseases, making it a significant target for therapeutic intervention. Small molecule agonists of BMP signaling offer a promising avenue for modulating this pathway with greater precision and temporal control than recombinant protein therapies.
This technical guide provides a comprehensive overview of the potent and selective BMP signaling agonist, SB4. SB4, a benzoxazole (B165842) derivative, has been identified as a potent activator of the canonical BMP signaling pathway.[3][4] This document details its chemical properties, mechanism of action, and provides exemplary experimental protocols for its use in a research setting.
Chemical Properties
The this compound is chemically known as 2-[[(4-Bromophenyl)methyl]thio]benzoxazole.[2][5]
| Property | Value | Reference |
| Full Chemical Name | 2-[[(4-Bromophenyl)methyl]thio]benzoxazole | [2][5] |
| Synonyms | This compound, BMPSB4 | [1] |
| CAS Number | 100874-08-6 | [2] |
| Molecular Formula | C₁₄H₁₀BrNOS | [2] |
| Molecular Weight | 320.20 g/mol | [1][2] |
| Appearance | White to light yellow solid powder | [6] |
| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. | [2] |
Mechanism of Action
SB4 is a potent agonist of Bone Morphogenetic Protein 4 (BMP4) signaling.[5][7] It functions by activating the canonical BMP signaling pathway, which involves the phosphorylation of intracellular SMAD proteins. Specifically, SB4 enhances the phosphorylation of SMAD-1/5/9, which are the receptor-regulated SMADs (R-SMADs) downstream of the BMP type I receptors.[3][5] Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of BMP target genes, such as the inhibitors of DNA binding (Id1 and Id3).[3][7]
A key feature of SB4's mechanism is its ability to act downstream of the BMP type I receptors and to bypass the inhibitory effects of extracellular antagonists like Noggin.[3][8] Noggin functions by sequestering BMP ligands, preventing them from binding to their receptors.[3] The ability of SB4 to activate the pathway in the presence of Noggin suggests that it does not act on the ligand-receptor interaction itself but rather on an intracellular component of the signaling cascade, leading to the stabilization of phosphorylated SMAD-1/5/9.[3][8]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (BMP4 Signaling) | 74 nM | BRE-Luc Reporter Cells | [5][7][9] |
| BRE-luc Expression | 2-fold increase at 0.4 ng/ml rhBMP4 | BRE-Luc Reporter Cells | [5][7] |
| IC₅₀ (Cell Viability) | 39.05 µM (at 48h) | AtT20/D16v-F2 (Corticotroph Pituitary Neuroendocrine Tumor Cells) | [8] |
Experimental Protocols
The following are representative protocols for evaluating the activity of SB4 in a cell-based assay.
Western Blot Analysis of SMAD-1/5/9 Phosphorylation
This protocol describes the detection of phosphorylated SMAD-1/5/9 in response to SB4 treatment.
-
Cell Culture and Treatment:
-
Culture primary mouse kidney epithelial cells (PRECs) or other suitable cell lines in appropriate growth medium.
-
For experiments, seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling.
-
Prepare a stock solution of SB4 in DMSO (e.g., 10 mM).
-
Treat cells with varying concentrations of SB4 (e.g., 0.05 µM to 1 µM) for a specified duration (e.g., 24 hours for dose-response, or a time-course of 0, 5, 15, 30, 45, 60 minutes with 1 µM SB4).[10] Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD-1/5/9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, strip the membrane and re-probe for total SMAD-1/5/9 or a housekeeping protein like GAPDH or β-actin.
-
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | enzoxazole bone morphogenetic protein 4 signaling agonist | CAS# 100874-08-6 | InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Unlocking the Potential of BMP Signaling: A Technical Guide to SB4 (CAS 100874-08-6), a Potent BMP Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play a crucial role in a wide array of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. The therapeutic potential of modulating BMP signaling is vast, with implications for regenerative medicine, oncology, and the treatment of fibrotic diseases. SB4 (CAS 100874-08-6) has emerged as a potent, small-molecule agonist of the BMP signaling pathway. This technical guide provides an in-depth overview of SB4, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of its signaling cascade and experimental applications.
Core Concepts: Mechanism of Action
SB4 is a benzoxazole (B165842) derivative that activates the canonical BMP signaling pathway. Its primary mechanism involves the stabilization of phosphorylated SMAD-1/5/9, the key downstream effectors of BMP signaling.[1] This stabilization enhances the transcriptional response mediated by these proteins. A significant feature of SB4 is its ability to bypass the inhibitory effects of Noggin, an endogenous antagonist of BMP ligands.[2] This suggests that SB4 acts downstream of the BMP receptor-ligand interaction, offering a potential therapeutic advantage in contexts where BMP inhibitors are upregulated.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of SB4's biological activity and physicochemical properties.
Table 1: Biological Activity of SB4
| Parameter | Value | Cell Line(s) | Reference(s) |
| EC50 | 74 nM | HEK293-BRE-Luc | [2][3] |
| IC50 | ~39.05 µM | AtT20/D16v-F2 |
Table 2: Physicochemical Properties of SB4
| Property | Value | Reference(s) |
| CAS Number | 100874-08-6 | [2] |
| Molecular Formula | C₁₄H₁₀BrNOS | [2] |
| Molecular Weight | 320.2 g/mol | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO and ethanol | [2] |
Signaling Pathway and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: SB4-mediated activation of the canonical BMP signaling pathway.
References
The Dichotomous Role of SB431542: Inhibiting TGF-β to Indirectly Potentiate BMP Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB431542 (SB4) is a small molecule compound widely recognized for its potent and selective inhibition of the Transforming Growth Factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Contrary to a direct activation mechanism, SB431542 indirectly enhances Bone Morphogenetic Protein (BMP) signaling by suppressing the competing TGF-β/Activin/Nodal pathway. This guide elucidates the molecular mechanisms underlying this indirect activation, provides quantitative data on its inhibitory effects, details relevant experimental protocols, and presents a visual representation of the involved signaling pathways. Understanding this nuanced activity is critical for its application in research and therapeutic development, particularly in fields such as stem cell differentiation, tissue regeneration, and cancer biology.
The Core Mechanism: Selective Inhibition of the TGF-β Pathway
SB431542 functions as a competitive inhibitor of ATP binding to the kinase domain of specific ALK receptors. Its primary targets are ALK5 (TGF-β type I receptor), ALK4 (Activin type IB receptor), and ALK7 (Nodal type I receptor)[1][2]. By blocking the kinase activity of these receptors, SB431542 prevents the phosphorylation and subsequent activation of the downstream signal transducers, Smad2 and Smad3. This inhibition effectively halts the canonical TGF-β/Activin/Nodal signaling cascade.
Crucially, SB431542 exhibits high selectivity and does not directly inhibit the BMP type I receptors, namely ALK1, ALK2, ALK3, and ALK6, which are responsible for phosphorylating the BMP-responsive Smads: Smad1, Smad5, and Smad8[1][2][3].
Quantitative Inhibition Data
The inhibitory potency of SB431542 against its target receptors has been quantified in various studies. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Receptor | IC₅₀ Value | Reference |
| ALK5 (TGF-βR1) | 94 nM | [3] |
| ALK4 (ActR-IB) | 140 nM | [3] |
| ALK7 | - | [1][2] |
The Indirect Activation of BMP Signaling: A Tale of Pathway Crosstalk
The potentiation of the BMP signaling pathway by SB431542 is a consequence of the intricate crosstalk and antagonistic relationship between the TGF-β and BMP pathways. Both pathways converge on the use of a common mediator, Smad4.
Upon activation of the TGF-β pathway, phosphorylated Smad2/3 forms a complex with Smad4, which then translocates to the nucleus to regulate target gene expression. Similarly, in the BMP pathway, phosphorylated Smad1/5/8 complexes with Smad4 to initiate the transcription of BMP-responsive genes.
By inhibiting the phosphorylation of Smad2 and Smad3, SB431542 frees up the pool of available Smad4. This increased availability of Smad4 allows for more efficient complex formation with phosphorylated Smad1/5/8, thereby enhancing the transcriptional activity of the BMP signaling pathway. Experimental evidence supports this mechanism, showing that treatment of human adipose-derived stem cells with SB431542 leads to a significant increase in the phosphorylation of Smad1/5/8[4][5].
Signaling Pathway Diagram
Experimental Protocols
The following are generalized methodologies for key experiments to assess the effects of SB431542 on the TGF-β and BMP signaling pathways.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines can be used, including but not limited to, human adipose-derived stem cells (hADSCs), mouse embryonic stem cells (mESCs), and various cancer cell lines.
-
Culture Conditions: Cells should be cultured in their respective recommended media and conditions. For experiments investigating signaling pathways, it is common to serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling activity.
-
SB431542 Treatment: SB431542 is typically dissolved in DMSO to create a stock solution. The final concentration of SB431542 used in cell culture can range from 1 to 10 µM, with a DMSO concentration that does not affect cell viability. Cells are pre-incubated with SB431542 for a specified time (e.g., 30-60 minutes) before the addition of ligands (TGF-β or BMP).
Western Blotting for Phosphorylated Smads
This protocol is used to quantify the activation of the TGF-β and BMP pathways by measuring the levels of phosphorylated Smad2/3 and Smad1/5/8, respectively.
-
Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies specific for phosphorylated Smad2/3 and phosphorylated Smad1/5/8 overnight at 4°C. Antibodies against total Smad proteins and a housekeeping protein (e.g., GAPDH or β-actin) are used as loading controls.
-
After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Luciferase Reporter Assay
This assay measures the transcriptional activity of the Smad complexes.
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing Smad-binding elements (SBEs) in its promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After a post-transfection recovery period, the cells are treated with SB431542 and the respective ligands (TGF-β or BMP).
-
Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Conclusion
SB431542 is a powerful research tool whose primary mechanism of action is the selective inhibition of the TGF-β/Activin/Nodal signaling pathway. Its ability to "activate" the BMP pathway is an indirect consequence of this inhibition, stemming from the competitive nature of the two pathways for the common mediator, Smad4. For researchers and drug development professionals, a precise understanding of this indirect mechanism is paramount for the accurate interpretation of experimental results and the strategic design of therapeutic interventions that aim to modulate these critical signaling networks.
References
- 1. TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis | PLOS One [journals.plos.org]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. stemcell.com [stemcell.com]
- 4. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of the Small Molecule Agonist sb4 in the Stabilization of Phosphorylated SMAD-1/5/9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of a myriad of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. A key signal transduction cascade within this pathway involves the phosphorylation of the receptor-regulated SMADs (R-SMADs) 1, 5, and 9 (p-SMAD-1/5/9). Upon phosphorylation by activated BMP type I receptors, these p-SMADs form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes. The stability and abundance of nuclear p-SMAD-1/5/9 are therefore crucial determinants of the intensity and duration of BMP signaling. This technical guide provides an in-depth analysis of sb4, a novel benzoxazole (B165842) small molecule that has been identified as a potent agonist of the BMP signaling pathway through its unique mechanism of stabilizing intracellular p-SMAD-1/5/9.
The Canonical BMP/SMAD Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the R-SMADs 1, 5, and 9 at their C-terminal Ser-Ser-X-Ser (SSXS) motif. These phosphorylated R-SMADs then form a heteromeric complex with the co-SMAD, SMAD4. This complex subsequently translocates into the nucleus, where it acts as a transcription factor, binding to BMP-responsive elements (BREs) in the promoters of target genes to regulate their expression.
Canonical BMP/SMAD signaling pathway and the action of sb4.
Mechanism of Action of sb4
The small molecule sb4 is a potent benzoxazole agonist of the Bone Morphogenetic Protein 4 (BMP4) signaling pathway, with a reported EC50 of 74 nM.[1][2][3][4] Unlike conventional agonists that interact directly with BMP receptors, sb4's mechanism of action is intracellular. It functions by stabilizing the phosphorylated form of SMAD-1/5/9, thereby increasing its half-life and enhancing the transcriptional response to BMP signaling.[1][5] This stabilization leads to an accumulation of p-SMAD-1/5/9, resulting in the subsequent activation of BMP target genes such as the inhibitors of DNA binding, Id1 and Id3.[1][5][6]
A significant feature of sb4 is its ability to bypass negative regulation by extracellular inhibitors of BMP signaling, such as noggin, and inhibitors of type I BMP kinase.[5][7] This suggests that sb4 acts downstream of the BMP receptors. By prolonging the presence of active p-SMAD-1/5/9, sb4 effectively enhances the efficacy of endogenous BMP signaling.[5]
Quantitative Analysis of sb4 Activity
The following tables summarize the quantitative data on the effects of sb4 on p-SMAD-1/5/9 levels and downstream gene expression, as reported in the literature.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 74 nM | BRE-Luc Reporter Cells | Luciferase Reporter Assay | [1][2][3][4] |
Table 1: Potency of sb4 in BMP Signaling Activation.
| Treatment | Fold Change in p-SMAD-1/5/9 (vs. DMSO) | Time Point | Cell Line | Reference |
| 100 nM sb4 | ~2-fold | 24 hours | Primary Mouse Kidney Epithelial Cells (PRECs) | [5] |
| 300 nM sb4 | ~2-fold | 24 hours | Primary Mouse Kidney Epithelial Cells (PRECs) | [5] |
| 10 µM sb4 | >2-fold | 1 hour | HEK293 cells | [8] |
| 2 ng/mL rhBMP4 | ~11-fold | 1 hour | HEK293 cells | [8] |
Table 2: Effect of sb4 on p-SMAD-1/5/9 Levels.
| Treatment | Target Gene | Fold Change in mRNA (vs. control) | Time Point | Cell Line | Reference |
| sb4 | Id1 | Significant Increase | 24 hours | BRE-Luc Reporter Cells | [5] |
| sb4 | Id3 | Significant Increase | 24 hours | BRE-Luc Reporter Cells | [5] |
Table 3: Effect of sb4 on BMP Target Gene Expression.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings. Below are representative protocols for the analysis of p-SMAD-1/5/9.
Western Blotting for p-SMAD-1/5/9
This protocol is for the detection and quantification of phosphorylated SMAD-1/5/9 in cell lysates.
Workflow for Western Blot analysis of p-SMAD-1/5/9.
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture under desired conditions. Treat cells with sb4, BMP4, or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-SMAD-1/5/9 (e.g., from Cell Signaling Technology, Cat# 9516 or #13820) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[9][10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-SMAD-1/5/9 signal to a loading control such as β-actin or total SMAD-1.
Immunofluorescence for p-SMAD-1/5/9 Nuclear Translocation
This protocol allows for the visualization and quantification of p-SMAD-1/5/9 localization within the cell, particularly its translocation to the nucleus.
-
Cell Culture and Treatment: Grow cells on glass coverslips or in imaging-compatible plates and treat as required.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to allow antibody entry.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-p-SMAD-1/5/9 primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst for 5-10 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images to quantify the nuclear intensity of the p-SMAD-1/5/9 signal.[11]
Chromatin Immunoprecipitation (ChIP) for p-SMAD-1/5/9
ChIP is used to determine the binding of p-SMAD-1/5/9 to the promoter regions of target genes.
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against p-SMAD-1/5/9 overnight. Use Protein A/G beads to precipitate the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating and treat with proteinase K to digest the proteins.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., Id1, Id3).
Conclusion
The small molecule sb4 represents a significant advancement in the modulation of the BMP signaling pathway. Its unique intracellular mechanism of stabilizing p-SMAD-1/5/9 offers a novel therapeutic strategy to enhance BMP signaling, particularly in contexts where extracellular inhibitors are prevalent. The data presented in this guide highlight its potency and efficacy in activating downstream BMP target genes. The detailed experimental protocols provided will aid researchers in further investigating the biological effects of sb4 and in the development of new therapeutic agents targeting the BMP pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMP signaling agonist sb4 | enzoxazole bone morphogenetic protein 4 signaling agonist | CAS# 100874-08-6 | InvivoChem [invivochem.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. rndsystems.com [rndsystems.com]
- 5. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. SMAD 1/5/9 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | Chorordin-like 1 inhibits pancreatic cancer cell migration and invasion: involvement of the BMP4/SMAD pathway [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
Unraveling the Bone Morphogenetic Protein (BMP) Signaling Pathway: A Technical Guide for Researchers
Fremont, CA - December 9, 2025 - The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial and highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational aspects of the BMP signaling pathway, including its core components, mechanisms of action, and key regulatory networks. The guide also presents detailed experimental protocols and quantitative data to facilitate further investigation into this complex and vital signaling network.
Core Components and Mechanism of the BMP Signaling Pathway
The BMP signaling pathway is initiated by the binding of a dimeric BMP ligand to a heterotetrameric complex of transmembrane serine/threonine kinase receptors.[3][4] This complex consists of two type I and two type II receptors.[4] Upon ligand binding, the constitutively active type II receptor phosphorylates and activates the type I receptor.[1] The activated type I receptor then propagates the signal downstream through two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.[3][4]
Canonical SMAD-Dependent Signaling
The canonical pathway is the most well-characterized branch of BMP signaling. The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[4] These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4.[4] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their expression.[5]
Non-Canonical SMAD-Independent Signaling
In addition to the canonical SMAD pathway, BMP receptors can also activate various SMAD-independent signaling cascades. These pathways contribute to the diversity and context-specificity of BMP signaling. Key non-canonical pathways include the activation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, as well as the PI3K/Akt pathway.[3][6] The activation of these pathways is often dependent on the specific ligand, receptor composition, and cellular context.
Regulation of BMP Signaling
The activity of the BMP signaling pathway is tightly regulated at multiple levels to ensure precise spatial and temporal control of cellular responses. This regulation occurs extracellularly, at the cell membrane, and intracellularly.
Extracellular Regulation: A variety of secreted antagonists, such as Noggin, Chordin, and members of the DAN family, can bind to BMP ligands and prevent them from interacting with their receptors.[6]
Membrane-Level Regulation: Co-receptors, such as members of the Repulsive Guidance Molecule (RGM) family, can enhance the binding of specific BMP ligands to their receptors, thereby modulating signaling activity.[4]
Intracellular Regulation: Inside the cell, inhibitory SMADs (I-SMADs), namely SMAD6 and SMAD7, act as negative regulators.[4] They can compete with R-SMADs for receptor binding or for complex formation with SMAD4, thereby inhibiting signal transduction.[5]
Quantitative Analysis of BMP Signaling
Understanding the quantitative aspects of BMP signaling is crucial for predicting cellular responses and for the development of targeted therapeutics. This includes ligand-receptor binding affinities and the dose-dependent activation of downstream signaling events.
BMP Ligand-Receptor Binding Affinities
The affinity of BMP ligands for their various type I and type II receptors is a key determinant of signaling specificity and potency. These affinities are often measured using techniques like surface plasmon resonance (SPR).[1][7] The equilibrium dissociation constant (KD) is a common measure of binding affinity, with lower KD values indicating higher affinity.
| BMP Ligand | Type I Receptor | Type II Receptor | Reported KD (nM) | Reference |
| BMP-2 | ALK3 | - | < 3 | [1] |
| BMP-2 | ALK6 | - | < 3 | [1] |
| BMP-2 | ALK2 | - | 7.0 ± 2.3 | [1] |
| BMP-2 | - | ActRIIA | ~6 | [1] |
| BMP-2 | - | ActRIIB | ~6 | [1] |
| BMP-4 | ALK3 | - | < 3 | [1] |
| BMP-4 | ALK6 | - | < 3 | [1] |
| BMP-4 | ALK2 | - | 10.5 ± 3.8 | [1] |
| BMP-4 | - | ActRIIA | ~23 | [1] |
| BMP-4 | - | ActRIIB | ~23 | [1] |
| BMP-7 | ALK2 | - | ~20 | [1] |
| BMP-7 | - | ActRIIA | 1.3 ± 0.3 | [1] |
| BMP-7 | - | BMPRII | ~6 | [1] |
| BMP-7 | - | ActRIIB | ~6 | [1] |
| BMP-9 | ALK1 | - | 0.2 ± 0.1 | [1] |
| BMP-9 | ALK2 | - | 133.1 ± 35.1 | [1] |
| BMP-9 | ALK5 | - | 51.0 ± 18.3 | [1] |
| BMP-9 | - | BMPRII | 0.8 ± 0.2 | [1] |
| BMP-9 | - | ActRIIA | 1.7 ± 0.1 | [1] |
| BMP-9 | - | ActRIIB | 1.4 ± 0.4 | [1] |
Dose-Response of BMP Signaling
The cellular response to BMP signaling is often dose-dependent, with different concentrations of BMP ligands eliciting distinct downstream effects. The half-maximal effective concentration (EC50) is a measure of the potency of a ligand in inducing a specific biological response.
| BMP Ligand | Cell Line | Assay | Reported EC50 | Reference |
| BMP-2 | C2C12 | In-Cell Western (pSMAD1/5/8) | 10-25 ng/mL | [8] |
| BMP-4 | C2C12 | In-Cell Western (pSMAD1/5/8) | 10-25 ng/mL | [8] |
| BMP-6 | C2C12 | In-Cell Western (pSMAD1/5/8) | 50 ng/mL | [8] |
| BMP-7 | C2C12 | In-Cell Western (pSMAD1/5/8) | 50 ng/mL | [8] |
| BMP-9 | BAECs | In-Cell Western (pSMAD1/5/8) | 0.5-1 ng/mL | [8] |
| BMP-10 | BAECs | In-Cell Western (pSMAD1/5/8) | 0.5-1 ng/mL | [8] |
Experimental Protocols for Studying BMP Signaling
A variety of experimental techniques are employed to investigate the different stages of the BMP signaling pathway. Detailed protocols for some of the key assays are provided below.
Western Blotting for Phospho-SMAD1/5/8
This technique is used to detect and quantify the phosphorylation of R-SMADs, a key indicator of canonical BMP pathway activation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for a specified time before treating with the desired concentration of BMP ligand for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total SMAD1 and a loading control (e.g., β-actin or GAPDH) to normalize the phospho-SMAD signal.
Luciferase Reporter Assay for BMP-Responsive Element (BRE) Activity
This assay measures the transcriptional activity of the SMAD complex in the nucleus by using a reporter construct containing BREs upstream of a luciferase gene.
Methodology:
-
Cell Transfection: Co-transfect cells with a BRE-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After allowing time for plasmid expression, treat the cells with the desired concentrations of BMP ligand or other compounds.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Chromatin Immunoprecipitation (ChIP) for SMAD Binding
ChIP is used to determine whether SMAD proteins directly bind to the promoter regions of specific target genes in vivo.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a SMAD protein (e.g., SMAD4) or a negative control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter region of the target gene of interest.
Co-Immunoprecipitation (Co-IP) of SMAD Complexes
Co-IP is used to identify protein-protein interactions, such as the formation of the R-SMAD/co-SMAD complex.
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the SMAD proteins (e.g., SMAD1) or a control IgG.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other potential interacting SMAD proteins (e.g., SMAD4).
Immunofluorescence for SMAD Nuclear Translocation
This technique visualizes the movement of SMAD proteins from the cytoplasm to the nucleus upon BMP stimulation.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with BMP ligand.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin or normal goat serum).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a SMAD protein (e.g., SMAD4).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of the SMAD protein using a fluorescence or confocal microscope.
Visualizing BMP Signaling Pathways and Workflows
Diagrams are essential for understanding the complex interactions within the BMP signaling pathway and for planning experimental workflows.
Caption: Canonical and non-canonical BMP signaling pathways.
Caption: A typical experimental workflow for investigating the BMP signaling pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Item - Protocol for immunofluorescence detection and quantification of phosphorylated SMAD proteins in human blastocysts. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Bone Morphogenetic Protein (BMP) signaling in development and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput, Biosensor-Based Approach to Examine Bone Morphogenetic Protein (BMP)–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Small Molecule BMP Agonists: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of small molecule Bone Morphogenetic Protein (BMP) agonists, intended for researchers, scientists, and professionals in drug development. This document details the core principles of BMP signaling, outlines the various classes of small molecule agonists, presents their quantitative biological activities, and provides detailed experimental protocols for their screening and characterization.
Introduction to the Bone Morphogenetic Protein (BMP) Signaling Pathway
Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates intracellular mediators known as receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it regulates the transcription of BMP target genes.
Small molecule BMP agonists are compounds that can activate this signaling pathway, often by mimicking the action of endogenous BMP ligands or by modulating the activity of downstream signaling components. These molecules hold significant therapeutic potential for a variety of conditions, including bone regeneration, tissue repair, and neurodegenerative diseases.
Below is a diagram illustrating the canonical BMP signaling pathway.
Caption: Canonical BMP Signaling Pathway.
Classes of Small Molecule BMP Agonists
Several distinct chemical scaffolds have been identified as possessing BMP agonist activity. These are typically discovered through high-throughput screening of chemical libraries. The major classes include:
-
Dorsomorphin (B1670891) Analogues: While dorsomorphin itself is a well-known BMP inhibitor, medicinal chemistry efforts have led to the development of analogues with agonist properties.[3]
-
Flavonoids and Chalcones: Certain naturally occurring and synthetic flavonoids and chalcones have been shown to activate the BMP pathway.[4][5]
-
Ventromorphins: Discovered through a large-scale screen, these compounds have demonstrated the ability to ventralize zebrafish embryos, a hallmark of BMP pathway activation.[6][7]
-
Benzoxazoles: A class of potent BMP signaling agonists identified through high-throughput screening.[8][9]
-
Benzimidazoles: A novel class of compounds that have been shown to act as full agonists of the BMP receptor, mimicking the biochemical and functional activity of BMPs.[1][10][11]
Quantitative Data of Small Molecule BMP Agonists
The following table summarizes the in vitro activity of representative small molecule BMP agonists from various chemical classes. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values are provided where available.
| Compound Class | Compound Name | Assay Type | Cell Line | Target | EC50 | IC50 | Reference |
| Dorsomorphin Analog | LDN-193189 | BRE-Luciferase | Transfected Cells | ALK2/3 | - | ~5 nM | [3] |
| Dorsomorphin Analog | ML347 | Kinase Assay | - | ALK2 | - | 32 nM | [12] |
| Benzoxazole (B165842) | sb4 | BRE-Luciferase | HEK293 | BMP Signaling | 74 nM | - | [8][9] |
| Ventromorphin | SJ000291942 | BRE-Luciferase | C33A-2D2 | BMP Signaling | ≤1 µM | - | [6] |
| Ventromorphin | SJ000063181 | BRE-Luciferase | C33A-2D2 | BMP Signaling | ≤1 µM | - | [6] |
| Ventromorphin | SJ00037178 | BRE-Luciferase | C33A-2D2 | BMP Signaling | ≤1 µM | - | [6] |
| Benzimidazole | SY-LB-35 | Cell Viability | C2C12 | BMP Receptor | - | - | [1][10] |
| Benzimidazole | SY-LB-57 | Cell Viability | C2C12 | BMP Receptor | - | - | [1][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the screening and characterization of small molecule BMP agonists.
High-Throughput Screening Workflow
The discovery of novel small molecule BMP agonists typically begins with a high-throughput screen (HTS) of a large chemical library. A common workflow involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity and elucidate the mechanism of action.
Caption: A typical high-throughput screening workflow for identifying small molecule BMP agonists.
BMP-Responsive Element (BRE) Luciferase Reporter Assay
This cell-based assay is a common primary screening method to identify compounds that activate the canonical BMP signaling pathway.[13][14]
Principle: Cells are stably transfected with a reporter construct containing multiple copies of a BMP-responsive element (BRE) from the promoter of a BMP target gene (e.g., Id1) upstream of a luciferase reporter gene. Activation of the BMP pathway leads to the binding of the SMAD complex to the BRE, driving the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture:
-
Maintain a stable cell line (e.g., HEK293, C33A, or C2C12) containing a BRE-luciferase reporter construct in appropriate growth medium supplemented with a selection antibiotic (e.g., hygromycin B).[15]
-
Plate cells in a 96-well or 384-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in serum-free or low-serum medium.
-
Remove the growth medium from the cells and replace it with the medium containing the test compounds. Include appropriate controls: vehicle (e.g., DMSO), a known BMP agonist (e.g., BMP-2 or BMP-4) as a positive control, and an inhibitor (e.g., Noggin or Dorsomorphin) to confirm pathway specificity.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo® assay) if cytotoxicity is a concern.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
For dose-response experiments, plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Alkaline Phosphatase (ALP) Assay
This assay is a widely used secondary screen to assess the osteogenic differentiation potential of BMP agonists.[16]
Principle: Alkaline phosphatase is an early marker of osteoblast differentiation. BMP signaling induces the differentiation of mesenchymal stem cells or pre-osteoblastic cell lines (e.g., C2C12, MC3T3-E1) into osteoblasts, leading to an increase in ALP activity. This activity can be measured using a colorimetric or fluorometric substrate.[17]
Protocol:
-
Cell Culture and Differentiation:
-
Plate C2C12 or MC3T3-E1 cells in a 24-well or 48-well plate in growth medium.
-
Once the cells reach confluency, switch to a differentiation medium (e.g., DMEM with 5% FBS and 1% penicillin-streptomycin).
-
Add the test compounds at the desired concentrations. Include a positive control (BMP-2) and a vehicle control.
-
Incubate for 3-7 days, changing the medium with fresh compound every 2-3 days.
-
-
Cell Lysis:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and scrape the cells from the plate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
ALP Activity Measurement (Colorimetric):
-
Add a portion of the cell lysate to a 96-well plate.
-
Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction with NaOH.
-
Measure the absorbance at 405 nm.
-
Create a standard curve using known concentrations of p-nitrophenol to quantify the ALP activity.
-
-
Data Normalization and Analysis:
-
Measure the total protein concentration in the cell lysates using a BCA or Bradford assay.
-
Normalize the ALP activity to the total protein concentration.
-
Compare the normalized ALP activity of compound-treated cells to the vehicle control.
-
Western Blot for SMAD1/5/8 Phosphorylation
This assay directly measures the activation of the canonical BMP signaling pathway by detecting the phosphorylation of R-SMADs.[18][19]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A primary antibody specific for the phosphorylated form of SMAD1/5/8 is used to determine the level of pathway activation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12, HEK293) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with the test compound for a short period (e.g., 30-60 minutes). Include positive (BMP-2) and vehicle controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total SMAD1 or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
-
In Vivo Zebrafish Embryo Ventralization Assay
This in vivo assay provides a phenotypic readout of BMP pathway activation during embryonic development.[20][21]
Principle: The BMP signaling gradient is crucial for establishing the dorsal-ventral axis in zebrafish embryos. Increased BMP signaling leads to an expansion of ventral tissues at the expense of dorsal structures, a phenotype known as ventralization.
Protocol:
-
Embryo Collection and Treatment:
-
Collect freshly fertilized zebrafish embryos.
-
At the 1-4 cell stage, transfer the embryos to a 96-well plate (10-15 embryos per well) containing embryo medium.
-
Add the test compounds at various concentrations. Include a vehicle control.
-
Incubate the embryos at 28.5°C.
-
-
Phenotypic Analysis:
-
At 24-48 hours post-fertilization (hpf), observe the embryos under a dissecting microscope.
-
Score the embryos for ventralized phenotypes, which can include a reduced head and eyes, an expanded blood island, and a curved tail.
-
Categorize the phenotypes based on severity (e.g., mild, moderate, severe ventralization).
-
-
Whole-Mount In Situ Hybridization (Optional):
-
To confirm changes in cell fate, perform whole-mount in situ hybridization for dorsal- and ventral-specific marker genes (e.g., chordin for dorsal, gata2 for ventral).
-
Mouse Ectopic Bone Formation Model
This in vivo model is the gold standard for assessing the osteoinductive potential of BMP agonists in a mammalian system.[22][23]
Principle: A carrier material (e.g., a collagen sponge) loaded with the test compound is implanted into a non-skeletal site (e.g., subcutaneously or intramuscularly) in a mouse. The formation of new bone at the implantation site indicates osteoinductive activity.[24][25]
Protocol:
-
Implant Preparation:
-
Prepare sterile collagen sponges of a defined size.
-
Dissolve the test compound in a suitable vehicle and load it onto the sponges. Allow the sponges to dry under sterile conditions.
-
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the skin on the dorsal side.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the compound-loaded sponge into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care and Analysis:
-
Monitor the animals for any adverse effects.
-
At a predetermined time point (e.g., 2-4 weeks), euthanize the mice and harvest the implants.
-
Analyze the implants for bone formation using:
-
Micro-computed tomography (µCT): To quantify the volume and density of the newly formed bone.
-
Histology: To visualize the bone tissue, cartilage, and cellular components. Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome.
-
Immunohistochemistry: To detect osteogenic markers like osteocalcin.
-
-
Conclusion
Small molecule BMP agonists represent a promising class of therapeutic agents with the potential to address a range of unmet medical needs. Their advantages over recombinant BMP proteins include potentially lower manufacturing costs, improved stability, and the ability to be formulated for targeted delivery. The experimental protocols detailed in this guide provide a framework for the discovery, characterization, and preclinical evaluation of these compounds. Further research in this area is crucial to translate the therapeutic potential of small molecule BMP agonists into clinical applications.
References
- 1. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. imrpress.com [imrpress.com]
- 11. S-EPMC9287337 - Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling. - OmicsDI [omicsdi.org]
- 12. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of Dorsomorphin: The discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An assay for the determination of biologically active bone morphogenetic proteins using cells transfected with an inhibitor of differentiation promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. signosisinc.com [signosisinc.com]
- 15. interchim.fr [interchim.fr]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. researchgate.net [researchgate.net]
- 20. In situ hybridization assay-based small molecule screening in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule screening in zebrafish: swimming in potential drug therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Brief Review of Models of Ectopic Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bone Formation by Sheep Stem Cells in an Ectopic Mouse Model: Comparison of Adipose and Bone Marrow Derived Cells and Identification of Donor-Derived Bone by Antibody Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Discovery and Characterization of Benzoxazole BMP Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and characterization of a novel class of small molecules, benzoxazole (B165842) derivatives, that act as agonists for the Bone Morphogenetic Protein (BMP) signaling pathway. The clinical potential of activating BMP signaling for therapeutic benefit in conditions like chronic kidney disease is significant, but the use of recombinant BMPs is hampered by high costs and the need for supraphysiological doses that can lead to adverse effects.[1][2][3] Small molecule agonists offer a promising, cost-effective alternative.[1][4] This document details the experimental journey from high-throughput screening to the characterization of lead compounds, focusing on a potent benzoxazole agonist identified as sb4.[4][5]
High-Throughput Screening and Discovery
The initial discovery of benzoxazole-based BMP agonists originated from a cell-based high-throughput screen (HTS) of over 63,000 small molecules.[4] The screen utilized human embryonic kidney cells (HEK293) stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene (BRE-Luc).[4] This system allows for the quantification of BMP pathway activation by measuring light output.
The screening process identified several potent compounds, with a benzoxazole molecule, designated sb4 , emerging as a lead candidate.[4][5] Sb4 demonstrated rapid and potent activation of the BMP signaling pathway.[1]
HTS Triage Strategy
The process of identifying lead candidates from a large chemical library involves a multi-step triage strategy to eliminate false positives and prioritize the most promising compounds for further investigation.
Mechanism of Action: The BMP Signaling Pathway
BMPs are members of the TGF-β superfamily and play crucial roles in development and tissue homeostasis.[6] They signal through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
The canonical pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors on the cell surface. The constitutively active type II receptor then phosphorylates the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically SMAD1, SMAD5, and SMAD9 (also known as SMAD8).[7] These phosphorylated R-Smads (p-SMADs) form a complex with the common mediator Smad (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[1][4]
Benzoxazole agonists like sb4 have been shown to act downstream of the BMP receptors, bypassing the need for ligand binding and extracellular inhibitors like Noggin.[4] The primary mechanism of action is the stabilization of intracellular p-SMAD-1/5/9 levels, leading to enhanced and sustained downstream signaling.[4][5]
Quantitative Data and Structure-Activity Relationships
Dose-response studies were conducted on the lead benzoxazole compound, sb4, and several of its analogs to determine their potency. The effective concentration at 50% maximum activity (EC50) was calculated for each compound using the BRE-Luc reporter assay.
Table 1: Potency of Benzoxazole BMP Agonists [4]
| Compound ID | Core Structure | R1 Group | R2 Group | EC50 (nM) | Max Fold Induction |
| sb4 | Benzoxazole | 4-Bromophenyl | Thiazole (B1198619) | 74 | 18.0 |
| Cmpd 2 | Benzoxazole | 4-Chlorophenyl | Thiazole | 102 | 16.0 |
| Cmpd 3 | Benzoxazole | 4-Fluorophenyl | Thiazole | 133 | 14.5 |
| Cmpd 4 | Benzoxazole | 4-Methoxyphenyl | Thiazole | 150 | 14.0 |
| Cmpd 5 | Benzoxazole | Phenyl | Thiazole | 200 | 13.0 |
| Cmpd 6 | Benzoxazole | 3-Bromophenyl | Thiazole | 210 | 12.5 |
| Cmpd 7 | Benzoxazole | 2-Bromophenyl | Thiazole | >1000 | 8.0 |
| Cmpd 8 | Benzoxazole | 4-Bromophenyl | Methyl-Thiazole | 85 | 17.0 |
| Cmpd 9 | Benzoxazole | 4-Bromophenyl | Phenyl | 350 | 11.0 |
| Cmpd 10 | Benzoxazole | 4-Bromophenyl | Pyridine | 450 | 10.0 |
| Cmpd 11 | Benzoxazole | 4-Bromophenyl | Furan | 600 | 9.0 |
| Cmpd 12 | Benzoxazole | Thiophene | Thiazole | 180 | 13.5 |
Data summarized from Bradford et al., J Biol Chem, 2019.[4]
The structure-activity relationship (SAR) data suggest that an electron-withdrawing group at the para position of the R1 phenyl ring (e.g., Bromo- or Chloro-) enhances potency. Modifications to the R2 thiazole ring are generally well-tolerated, though replacement with other heterocycles or a phenyl group tends to decrease activity.
References
- 1. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The non-canonical BMP and Wnt/β-catenin signaling pathways orchestrate early tooth development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Preliminary In Vitro Studies on the Effects of SB4: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on SB4, a biosimilar of the tumor necrosis factor-alpha (TNF-α) inhibitor, etanercept. The primary focus of these studies is to demonstrate the high similarity in biological activity between SB4 and its reference product. This document details the key functional assays performed, their underlying methodologies, and the signaling pathways involved in the mechanism of action.
Introduction to SB4
SB4 (marketed as Benepali®) is a recombinant human TNF receptor p75 Fc fusion protein developed as a biosimilar to etanercept.[1][2] Like its reference product, SB4 functions as a soluble decoy receptor that binds to both soluble and transmembrane forms of TNF-α, a key pro-inflammatory cytokine. This binding action neutralizes TNF-α, preventing it from activating its cell surface receptors and thereby inhibiting the downstream inflammatory cascade.
The approval of SB4 by regulatory bodies such as the European Medicines Agency (EMA) was based on a comprehensive comparability exercise, which included extensive in vitro characterization to ensure its similarity to the reference product in terms of quality, safety, and efficacy.[1][3]
Quantitative Data on In Vitro Biological Activity
A comprehensive characterization of SB4 has demonstrated that it is highly similar to its reference product, etanercept, across a range of in vitro biological assays.[1][4][5] The following tables summarize the comparative results for key functional attributes. The in vitro biological activity of SB4 was found to be within a predefined similarity range established from the analysis of numerous lots of the reference product.
Table 1: TNF-α Binding and Neutralization Activity
| Assay | SB4 Result vs. Etanercept | Method |
| TNF-α Binding Affinity | Highly Similar | Surface Plasmon Resonance (SPR) |
| TNF-α Neutralization | Highly Similar | Cell-based TNF-α Neutralization Assay |
Table 2: Fc-Mediated Effector Functions
| Assay | SB4 Result vs. Etanercept | Method |
| Fcγ Receptor Binding | Highly Similar | Surface Plasmon Resonance (SPR) |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Comparable (Low Activity) | NK Cell-based Cytotoxicity Assay |
| Complement-Dependent Cytotoxicity (CDC) | Comparable (Low Activity) | Complement-based Cytotoxicity Assay |
Note: It is a known characteristic of etanercept, and consequently its biosimilar SB4, to exhibit considerably lower ADCC and CDC activity compared to anti-TNF monoclonal antibodies like infliximab (B1170848) and adalimumab.[1][6]
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments cited in the comparability studies of SB4.
TNF-α Neutralization Assay
This cell-based assay is critical for determining the biological potency of SB4. It measures the ability of SB4 to inhibit the cytotoxic effects of TNF-α on a sensitive cell line.
Objective: To quantify the relative potency of SB4 in neutralizing TNF-α compared to a reference standard.
Principle: A TNF-α sensitive cell line (e.g., WEHI-164 mouse fibrosarcoma cells) is cultured in the presence of a fixed concentration of TNF-α and varying concentrations of SB4 or the reference product. TNF-α induces apoptosis in these cells. The ability of SB4 to neutralize TNF-α results in cell survival, which can be quantified using a viability assay (e.g., using a colorimetric reagent like MTT or a luminescent ATP-based assay). The results are used to generate a dose-response curve and calculate the concentration of SB4 required to achieve 50% neutralization (IC50).
Materials:
-
TNF-α sensitive cell line (e.g., WEHI-164)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human TNF-α
-
SB4 and Etanercept reference standard
-
Actinomycin D (to sensitize cells to TNF-α-induced apoptosis)
-
Cell viability reagent (e.g., Caspase-Glo 3/7, MTT)
-
96-well microplates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Plating: Seed the TNF-α sensitive cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Sample Preparation: Prepare serial dilutions of SB4 and the etanercept reference standard.
-
Neutralization Reaction: In a separate plate, pre-incubate the serially diluted SB4/etanercept with a constant, predetermined concentration of TNF-α for approximately 1 hour at 37°C.
-
Cell Treatment: Add the SB4/etanercept-TNF-α mixtures to the plated cells. Include control wells with cells only (maximum viability), cells with TNF-α only (maximum cytotoxicity), and cells with media only (blank).
-
Incubation: Incubate the plates for a period sufficient to induce apoptosis (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance).
-
Data Analysis: Plot the cell viability against the log of the concentration of SB4/etanercept to generate dose-response curves. Calculate the IC50 values and the relative potency of SB4 compared to the reference standard.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay evaluates the ability of the Fc portion of SB4 to engage with Fcγ receptors on effector immune cells, leading to the lysis of target cells expressing membrane-bound TNF-α.
Objective: To determine if SB4 can mediate ADCC against target cells expressing transmembrane TNF-α.
Principle: Target cells (e.g., a transfected cell line stably expressing transmembrane TNF-α) are incubated with SB4. Effector cells, typically Natural Killer (NK) cells isolated from peripheral blood mononuclear cells (PBMCs) or an NK cell line, are then added. If SB4 binds to both the target cell (via its TNF-receptor portion) and the NK cell (via its Fc portion and the Fcγ receptor), it will trigger the NK cell to release cytotoxic granules, leading to the lysis of the target cell. Cell lysis is commonly measured by the release of an enzyme like lactate (B86563) dehydrogenase (LDH) or by pre-loading target cells with a fluorescent dye.
Materials:
-
Target cell line expressing transmembrane TNF-α
-
Effector cells (e.g., primary NK cells or NK-92 cell line)
-
SB4 and Etanercept reference standard
-
Cell culture medium
-
Assay plates
-
Cytotoxicity detection kit (e.g., LDH release assay)
Procedure:
-
Cell Preparation: Prepare target and effector cells, ensuring high viability.
-
Target Cell Plating: Plate the target cells in a 96-well plate.
-
Antibody Opsonization: Add serial dilutions of SB4 or the reference product to the target cells and incubate to allow binding.
-
Co-culture: Add effector cells to the wells at a specific effector-to-target (E:T) ratio.
-
Incubation: Incubate the co-culture for several hours (e.g., 4-6 hours) at 37°C.
-
Cytotoxicity Measurement: Measure the amount of target cell lysis using a suitable detection method (e.g., measure LDH in the supernatant).
-
Data Analysis: Calculate the percentage of specific lysis for each concentration and plot the results.
Complement-Dependent Cytotoxicity (CDC) Assay
This assay assesses the ability of SB4, when bound to a target cell, to activate the classical complement pathway, resulting in the formation of a membrane attack complex and subsequent cell lysis.
Objective: To determine if SB4 can mediate CDC against target cells expressing transmembrane TNF-α.
Principle: Target cells expressing transmembrane TNF-α are incubated with SB4. A source of complement, typically normal human serum, is then added. If SB4's Fc region can bind C1q, the first component of the classical complement cascade, it will trigger a cascade of protein activation, culminating in the formation of the membrane attack complex (MAC) on the target cell surface, leading to cell lysis. Lysis is measured similarly to the ADCC assay.
Materials:
-
Target cell line expressing transmembrane TNF-α
-
SB4 and Etanercept reference standard
-
Normal human serum (as a source of complement)
-
Cell culture medium
-
Assay plates
-
Cell viability or cytotoxicity detection kit
Procedure:
-
Target Cell Plating: Plate the target cells in a 96-well plate.
-
Antibody Incubation: Add serial dilutions of SB4 or the reference product to the cells.
-
Complement Addition: Add a source of active complement to the wells.
-
Incubation: Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C.
-
Lysis Measurement: Determine the percentage of cell lysis using a viability or cytotoxicity assay.
-
Data Analysis: Calculate the percentage of specific complement-dependent lysis and plot the dose-response curve.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the in vitro assessment of SB4.
Caption: TNF-α Signaling Pathway and SB4's Mechanism of Action.
Caption: Experimental Workflow for TNF-α Neutralization Assay.
Caption: Comparative Workflow for ADCC and CDC Assays.
References
- 1. Evaluation of the structural, physicochemical, and biological characteristics of SB4, a biosimilar of etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase III randomised, double-blind, parallel-group study comparing SB4 with etanercept reference product in patients with active rheumatoid arthritis despite methotrexate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benepali | European Medicines Agency (EMA) [ema.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of the structural, physicochemical, and biological characteristics of SB4, a biosimilar of etanercept. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Predicting Loss of Efficacy after Non-Medical Switching: Correlation between Circulating TNF-α Levels and SB4 in Etanercept to SB4 Switchers and Naïve Patients with Rheumatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB431542: A Selective TGF-β Pathway Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction
Crucial Clarification: SB431542 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. It is not a Bone Morphogenetic Protein (BMP) agonist. SB431542 specifically inhibits ALK4, ALK5, and ALK7, thereby blocking the downstream phosphorylation of Smad2 and Smad3, which are key mediators of the TGF-β, Activin, and Nodal signaling pathways.[1][2][3][4] It does not inhibit BMP signaling, which is mediated by ALK1, ALK2, ALK3, and ALK6.[1][2][5] This document provides detailed application notes and protocols for the correct use of SB431542 in cell culture to modulate TGF-β signaling.
SB431542 is widely utilized in stem cell research to direct differentiation, enhance cellular reprogramming, and maintain pluripotency by inhibiting differentiation-inducing signals from the TGF-β pathway.[1][6][7][8] It is also employed in cancer research to study the role of TGF-β signaling in processes like epithelial-to-mesenchymal transition (EMT), cell migration, and invasion.[7][9]
Mechanism of Action
SB431542 acts as an ATP-competitive inhibitor of the kinase domains of ALK4, ALK5, and ALK7.[1][3][4] By binding to these receptors, it prevents their autophosphorylation and subsequent phosphorylation of the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This inhibition prevents the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus, thereby blocking the transcription of TGF-β target genes.[6][9]
Data Presentation
Table 1: Inhibitory Activity of SB431542
Summarizes the half-maximal inhibitory concentrations (IC₅₀) of SB431542 against various kinases.
| Target Kinase | IC₅₀ (nM) | Pathway | Reference(s) |
| ALK5 (TGF-βRI) | 94 | TGF-β/Activin/Nodal | [1][2][3][7][10] |
| ALK4 (AcvRIB) | 140 | Activin/Nodal | [1][4] |
| ALK7 (NodalR) | ~2000 | Nodal | [11] |
| ALK1, ALK2, ALK3, ALK6 | No significant inhibition | BMP | [1][2][3] |
| p38 MAPK | >10,000 | MAPK | [12] |
Table 2: Recommended Working Concentrations in Cell Culture
Provides typical concentration ranges for various applications. The optimal concentration should be determined empirically for each cell type and experimental condition.
| Application | Cell Type | Concentration Range | Reference(s) |
| Stem Cell Differentiation (e.g., Neural) | hPSCs, hESCs, iPSCs | 2 - 10 µM | [1][5][13] |
| Reprogramming of Somatic Cells to iPSCs | Human/Mouse Fibroblasts | 1 - 10 µM | [1][7] |
| Inhibition of EMT | Cancer Cell Lines (e.g., PANC-1) | 1 - 10 µM | [9][14] |
| Inhibition of TGF-β-induced Gene Expression | Various (e.g., A498, HEK293T) | 0.1 - 10 µM | [11][14] |
| Maintenance of Pluripotency | Mouse ESCs | 2 - 10 µM | [15] |
Experimental Protocols
Protocol 1: Preparation of SB431542 Stock Solution
-
Reconstitution: SB431542 is typically supplied as a lyophilized powder.[4] To prepare a 10 mM stock solution, reconstitute the contents of a 1 mg vial in 260.15 µL of sterile DMSO.[4] The molecular weight is approximately 384.39 g/mol .[7]
-
Solubilization: To ensure complete dissolution, warm the vial to 37°C for 3-5 minutes and vortex gently.[5]
-
Aliquoting and Storage: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][5] Store the aliquots at -20°C, protected from light.[4][16] The stock solution in DMSO is stable for several months when stored properly.[3][4]
Protocol 2: Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) to Neural Progenitors
This protocol is a common application where SB431542 is used in combination with a BMP inhibitor to efficiently generate neural progenitors.[1][13]
-
Cell Plating: Plate hPSCs on a suitable matrix (e.g., Matrigel or Geltrex) in their standard maintenance medium.
-
Initiation of Differentiation: When cells reach 70-80% confluency, switch to a neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements).
-
Small Molecule Treatment: Supplement the neural induction medium with SB431542 at a final concentration of 10 µM and a BMP inhibitor such as LDN193189 (100 nM) or Noggin (50 ng/mL).[1]
-
Medium Changes: Perform a full medium change daily for 7-10 days.
-
Monitoring Differentiation: Observe the cells daily for morphological changes. Neural rosettes should begin to appear around day 5-7.
-
Characterization: After the induction period, confirm the differentiation into neural progenitors by immunocytochemistry for markers such as PAX6, SOX1, and Nestin.
Protocol 3: Inhibition of TGF-β-induced Smad2/3 Phosphorylation
This protocol details how to verify the inhibitory activity of SB431542 in a target cell line using Western blotting.
-
Cell Seeding: Plate the cells of interest (e.g., HaCaT, HEK293T) in a 6-well plate and grow to 80-90% confluency.[11]
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treatment with SB431542: Add SB431542 to the appropriate wells at the desired final concentration (e.g., 10 µM). A DMSO vehicle control must be included. Incubate for 1-2 hours.[4]
-
TGF-β Stimulation: Add recombinant TGF-β1 (e.g., 2-5 ng/mL) to the wells (except for the unstimulated control) and incubate for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2/3.
-
Use a loading control antibody (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Expected Outcome: A significant reduction in the phospho-Smad2 signal should be observed in the cells pre-treated with SB431542 compared to those treated with TGF-β1 alone.[17]
Concluding Remarks
SB431542 is an indispensable tool for researchers studying TGF-β, Activin, and Nodal signaling pathways. Its high selectivity and potency make it ideal for a wide range of applications, from directing stem cell fate to dissecting the role of TGF-β in disease. It is critical for users to recognize its function as a specific inhibitor of the TGF-β branch of the superfamily, and not as a BMP agonist, to ensure correct experimental design and data interpretation. The protocols and data provided herein serve as a comprehensive guide for the effective use of SB431542 in cell culture applications.
References
- 1. stemcell.com [stemcell.com]
- 2. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. SB431542 | Cell Signaling Technology [cellsignal.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. TGF-β Inhibitor SB431542 Promotes the Differentiation of Induced Pluripotent Stem Cells and Embryonic Stem Cells into Mesenchymal-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SB431542, ALK-4, -5, -7 Inhibitor - Small Molecules Products StemRD [stemrd.com]
- 17. researchgate.net [researchgate.net]
Protocol for the Preparation of SB431542 in DMSO for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB431542, commonly referred to as SB4, is a potent and selective inhibitor of the transforming growth factor-β (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1][2][3][4] By competitively binding to the ATP-binding site of these receptors, SB431542 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting TGF-β, Activin, and Nodal signaling pathways.[2][5] This targeted inhibition makes SB431542 an invaluable tool in various research areas, including stem cell biology, cancer research, and studies on cellular differentiation and proliferation.[4][6][7] Proper preparation of SB431542 solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of SB431542 due to the compound's high solubility in it.[1][8][9]
Quantitative Data Summary
The following table summarizes the key quantitative data for SB431542, including its molecular properties and solubility in DMSO.
| Property | Value | References |
| Molecular Weight | 384.4 g/mol | [1] |
| Molecular Formula | C₂₂H₁₆N₄O₃ | [1][3] |
| CAS Number | 301836-41-9 | [1][3] |
| Purity | >98% | [1] |
| Solubility in DMSO | ≥19.22 mg/mL; ≤ 50 mM | [3][8] |
| Recommended Stock Solution Concentration | 10 mM | [1][5][8] |
| Typical Working Concentration | 1-10 µM | [1][5] |
| Storage of Lyophilized Powder | -20°C, desiccated, protected from light (stable for up to 24 months) | [1] |
| Storage of Stock Solution in DMSO | -20°C in aliquots (use within 3 months to prevent loss of potency) | [1] |
Experimental Protocols
Materials
-
SB431542 powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Protocol for Preparation of a 10 mM SB431542 Stock Solution
This protocol describes the preparation of a 10 mM stock solution from 1 mg of lyophilized SB431542 powder. Adjust volumes accordingly for different starting amounts.
-
Pre-dissolution Handling: Before opening, gently tap the vial of lyophilized SB431542 to ensure all the powder is at the bottom.[5]
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of SB431542 (MW: 384.4 g/mol ), add 260.15 µL of DMSO to the vial.[1]
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly.
-
To aid dissolution, you may warm the tube at 37°C for 3-10 minutes.[5][8]
-
Alternatively, or in addition, sonication in an ultrasonic bath for a short period can facilitate solubilization.[8]
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][5]
-
Store the aliquots at -20°C, protected from light.[1] The stock solution is stable for up to 3 months under these conditions.[1]
-
Protocol for Preparing Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM SB431542 stock solution at 37°C as needed for your experiment.[5]
-
Dilution:
-
Pre-warm the cell culture medium to 37°C before adding the SB431542 stock solution to prevent precipitation.[5]
-
Dilute the 10 mM stock solution directly into the pre-warmed cell culture medium to achieve the desired final working concentration (typically 1-10 µM).
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid cytotoxicity.[5] For most applications, a final DMSO concentration of 0.1% or less is recommended.
-
-
Filtration (Optional but Recommended): Filter the supplemented media through a 0.2 µm low-protein binding filter before adding it to the cells.[5]
-
Application: Replace the existing medium in your cell culture with the freshly prepared medium containing SB431542.
-
Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental conditions.
Visualizations
TGF-β Signaling Pathway and SB431542 Inhibition
References
- 1. SB431542 | Cell Signaling Technology [cellsignal.com]
- 2. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for SB431542 (SB4) in Embryonic Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB431542 (SB4) is a small molecule inhibitor that selectively targets the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7.[1][2][3][4][5] By competitively binding to the ATP-binding sites of these receptors, SB4 effectively blocks the TGF-β/Activin/Nodal signaling pathway, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1][2] This targeted inhibition makes SB4 a crucial tool in directing the differentiation of embryonic stem cells (ESCs) away from the endodermal lineage and towards mesodermal and ectodermal fates. These application notes provide detailed protocols for utilizing SB4 to generate specific cell lineages from ESCs, along with quantitative data to guide experimental design and interpretation.
Mechanism of Action: TGF-β/Activin/Nodal Pathway Inhibition
The TGF-β/Activin/Nodal signaling pathway is fundamental in maintaining pluripotency and orchestrating early cell fate decisions in embryonic development.[6][7][8][9] In human ESCs, this pathway, in conjunction with FGF signaling, is essential for self-renewal.[6] Upon ligand binding, the type I and type II receptors form a complex, leading to the phosphorylation of Smad2 and Smad3. These activated R-Smads then complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[9] SB4 disrupts this cascade at the receptor level, leading to a redirection of differentiation programs.
Experimental Protocols
Protocol 1: Differentiation of Human ESCs into Mesenchymal Progenitors
This protocol details the differentiation of human ESCs into mesenchymal progenitors by inhibiting TGF-β signaling during embryoid body (EB) formation.[10][11]
Materials:
-
Human ESCs
-
Serum-free EB formation medium
-
SB431542 (stock solution in DMSO)
-
Fetal Bovine Serum (FBS)
-
Standard cell culture reagents and equipment
Procedure:
-
EB Formation: Culture hESCs as embryoid bodies (EBs) in serum-free medium.
-
SB431542 Treatment: Supplement the EB culture medium with 10 µM SB431542 for 10 days. A dose-response can be tested with concentrations of 0.1, 1, and 10 µM.[11][12]
-
EB Outgrowth: After 10 days, transfer the EBs to a new culture plate and allow them to attach and grow out.
-
Mesenchymal Progenitor Expansion: Culture the outgrowth cells in a medium containing 10% FBS to promote the development of a homogenous population of mesenchymal progenitors.[10]
Expected Outcomes:
-
Upregulation of paraxial mesodermal markers (e.g., TBX6, Myf5) and myogenic markers.[10][11]
-
Downregulation of endodermal markers (e.g., HNF1b, Sox17) and ectodermal markers (e.g., β-III-tubulin, NeuroD1).[11]
-
The resulting mesenchymal progenitors should express characteristic markers such as CD44, CD73, CD146, and CD166 and be capable of differentiating into osteoblasts, adipocytes, and chondrocytes.[10][11]
Protocol 2: Directed Differentiation of Human ESCs to Neuroectoderm
This protocol describes the efficient differentiation of hESCs into neuroectoderm by dual inhibition of the TGF-β/Activin/Nodal and BMP signaling pathways.[13][14][15]
Materials:
-
Human ESCs
-
N2B27 differentiation medium
-
SB431542 (stock solution in DMSO)
-
Noggin or Dorsomorphin (BMP inhibitors)
-
Standard cell culture reagents and equipment
Procedure:
-
Initiation of Differentiation: Culture hESCs in N2B27 medium.
-
Dual Inhibition: Supplement the culture medium with 10 µM SB431542 and a BMP inhibitor (e.g., Noggin or Dorsomorphin).[13][15]
-
Culture Period: Continue the treatment for 8-12 days, with daily medium changes.
-
Characterization: Assess the differentiation efficiency by analyzing the expression of neuroectodermal markers such as PAX6 and SOX1, and the downregulation of pluripotency markers like OCT4.[14][15]
Expected Outcomes:
-
High efficiency of neural conversion, with over 80% of cells expressing neuroectodermal markers.[13]
-
Formation of a population of PAX6+/SOX1+ neural progenitor cells.[15]
-
The resulting cells can be further differentiated into various neuronal subtypes.
Quantitative Data Summary
The following tables summarize quantitative data from experiments using SB431542 for ESC differentiation.
Table 1: Marker Expression in Mesenchymal Progenitor Differentiation
| Marker Type | Marker | Expression Change with SB4 Treatment | Reference |
| Paraxial Mesoderm | Myf5 | 161-fold upregulation | [12] |
| TBX6 | Upregulated | [10][11] | |
| Cardiac Mesoderm | Nkx2.5 | 26-fold upregulation | [12] |
| cTNT | 8-fold upregulation | [12] | |
| Smooth Muscle | smMHC | 12-fold upregulation | [12] |
| Skeletal Muscle | skMHC | 64-fold upregulation | [12] |
| Neuroectoderm | NEUROD1 | 100-fold downregulation | [12] |
Table 2: Flow Cytometry Analysis of Differentiated Cell Populations
| Differentiated Lineage | Marker | Percentage of Positive Cells | Treatment Conditions | Reference |
| Myocyte Progenitors | PAX7 | 25% | Continuous SB4 in EB outgrowth cultures | [10][11] |
| MYOD1 | 52% | Continuous SB4 in EB outgrowth cultures | [10][11] | |
| NCAM | 73% | Continuous SB4 in EB outgrowth cultures | [10][11] | |
| Mesenchymal Stem Cells | CD44 | 100% | SB4-treated outgrowths cultured in 10% FBS | [10][11] |
| CD73 | 98% | SB4-treated outgrowths cultured in 10% FBS | [10][11] | |
| CD146 | 96% | SB4-treated outgrowths cultured in 10% FBS | [10][11] | |
| CD166 | 88% | SB4-treated outgrowths cultured in 10% FBS | [10][11] | |
| Neuronally Differentiated | Gamma Enolase | >85% | SB4 + Dorsomorphin | [13] |
Concluding Remarks
The use of SB431542 provides a robust and reproducible method for directing the differentiation of embryonic stem cells towards mesodermal and ectodermal lineages by specifically inhibiting the TGF-β/Activin/Nodal signaling pathway. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this small molecule in their stem cell differentiation experiments. Optimization of concentrations and treatment durations may be necessary for different ESC lines and specific research applications.
References
- 1. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 6. TGF-β Family Signaling in Embryonic and Somatic Stem-Cell Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-β Family Signaling in Embryonic and Somatic Stem-Cell Renewal and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling in Stem Cell Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Enhanced differentiation of human embryonic stem cells to mesenchymal progenitors by inhibition of TGF-beta/activin/nodal signaling using SB-431542 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. pnas.org [pnas.org]
Application of SB4, a BMP Signaling Agonist, in Chronic Kidney Disease Research Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A key pathological feature of CKD is renal fibrosis, the excessive scarring of kidney tissue. The Transforming Growth Factor-β (TGF-β) superfamily of ligands, which includes Bone Morphogenetic Proteins (BMPs), plays a complex and often dual role in the pathogenesis of CKD. While the TGF-β/SMAD2/3 pathway is a well-established driver of fibrosis, the role of BMP signaling, particularly through the BMP4/SMAD1/5/9 pathway, is more nuanced and context-dependent.
SB4 is a potent and selective benzoxazole (B165842) small molecule agonist of BMP4 signaling.[1][2][3][4] It enhances the canonical BMP pathway through the activation and phosphorylation of SMAD-1/5/9.[1][2][3][4] This makes SB4 a valuable research tool for elucidating the precise roles of BMP4 signaling in the progression of CKD and for exploring its therapeutic potential. Activation of BMP signaling has been reported to be protective in some animal models of acute and chronic kidney disease.[1][2]
Mechanism of Action
SB4 activates the canonical BMP signaling pathway. It has been shown to increase the phosphorylation of SMAD-1/5/9 in renal cell cultures within an hour of treatment.[1] This activation leads to the increased expression of direct BMP4 target genes, such as inhibitors of DNA binding (Id1 and Id3).[1][2] A significant feature of SB4 is its ability to act downstream of type I BMP receptors and bypass the inhibitory effects of extracellular antagonists like noggin.[1]
Signaling Pathway
The canonical BMP4 signaling pathway activated by SB4 is depicted below.
References
- 1. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleck.co.jp [selleck.co.jp]
Application Notes and Protocols for SB431542 in Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB431542 (SB4) is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin receptor-like kinases ALK4, ALK5, and ALK7.[1][2][3][4] By inhibiting these receptors, SB431542 blocks the phosphorylation of downstream SMAD2/3 proteins, effectively suppressing the TGF-β/Activin/Nodal signaling pathway.[2][3] This targeted inhibition is a cornerstone of many modern neuronal differentiation protocols, as the TGF-β superfamily signaling pathways typically promote non-neuronal cell fates.[5] By blocking these pathways, SB431542 facilitates the efficient induction of neural lineages from various stem cell sources, including human embryonic stem cells (hESCs), induced pluripotent stem cells (iPSCs), and adult stem cells like human adipose-derived stem cells (hADSCs).[6][7][8][9]
These application notes provide a comprehensive guide for the in vitro use of SB431542 in neuronal differentiation protocols, complete with quantitative data summaries, detailed experimental procedures, and visual diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action: Promoting a Neural Fate
SB431542's primary role in neuronal differentiation is to inhibit the endogenous signaling that directs pluripotent stem cells towards mesodermal and endodermal lineages.[5] By creating a permissive environment for ectodermal specification, SB431542 significantly enhances the efficiency of neural induction.
A highly effective and widely adopted strategy is "dual SMAD inhibition," which involves the simultaneous blockade of both the TGF-β/Activin/Nodal and the Bone Morphogenetic Protein (BMP) signaling pathways.[5] This is typically achieved by combining SB431542 with a BMP inhibitor such as Noggin or Dorsomorphin.[5] This synergistic approach leads to rapid and highly efficient conversion of pluripotent stem cells into a homogenous population of neural progenitor cells (NPCs).[6][10]
The inhibition of the TGF-β pathway by SB431542, often in concert with BMP inhibition, leads to the upregulation of key neural transcription factors such as PAX6 and SOX1, which are critical for determining neural cell fate and subsequent differentiation.[6] Following neural induction, these newly formed NPCs can be further matured into various neuronal subtypes.
Signaling Pathway
Caption: SB431542 inhibits ALK4/5/7, blocking SMAD2/3 phosphorylation and promoting neuronal fate.
Quantitative Data Summary
The following tables summarize the typical concentrations of SB431542 and its combinations, along with reported neuronal differentiation efficiencies.
| Small Molecule | Cell Type | Concentration | Treatment Duration | Reference |
| SB431542 | hADSCs | 20 µM | 7-14 days | [6] |
| SB431542 | hESCs/hiPSCs | 2-10 µM | 5-10 days | [2][11] |
| SB431542 & Dorsomorphin | hADSCs | 20 µM SB4, 2 µM DM | 7-14 days | [6] |
| SB431542 & Noggin | hESCs/hiPSCs | 10 µM SB4, 500 ng/ml Noggin | 7 days | [12] |
| SB431542 & LDN193189 | iPSCs | 10 µM SB4, 1 µM LDN | 5 days | [13] |
| SB431542, LDN193189 & XAV939 | hESCs | Not specified | Not specified | [14] |
| Protocol | Cell Type | Key Markers Assessed | Reported Efficiency | Reference |
| SB431542 & Dorsomorphin | hADSCs | Sox1, Pax6, NF200, NSE | Significant upregulation of markers | [6][7] |
| Dual SMAD Inhibition (SB4 & Noggin) | hESCs/hiPSCs | Pax6, Nestin | >80% neural conversion | [6] |
| Dual SMAD Inhibition (SB4 & LDN193189) | hESCs | Nestin-positive cells | ~70% | [10] |
| SB4, LDN193189 & XAV939 | iPSCs | Cortical NSCs | Not specified | [11] |
| SB4 & Noggin | hESCs | PAX6-positive cells | >50% | [12] |
Experimental Protocols
Protocol 1: Neuronal Differentiation of Human Adipose-Derived Stem Cells (hADSCs) using Dual SMAD Inhibition
This protocol is adapted from studies demonstrating the neuronal differentiation of hADSCs using SB431542 and Dorsomorphin.[6][7][8][9]
Materials:
-
hADSCs
-
Basal Medium (BM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
SB431542 (20 µM working concentration)
-
Dorsomorphin (2 µM working concentration)
-
DMSO (vehicle control)
-
Tissue culture plates
Procedure:
-
Cell Seeding: Plate hADSCs at a density of 5,000 cells/cm² in tissue culture plates with Basal Medium.
-
Induction of Differentiation: After 24 hours, replace the Basal Medium with one of the following induction media:
-
BM + 20 µM SB431542
-
BM + 2 µM Dorsomorphin
-
BM + 20 µM SB431542 + 2 µM Dorsomorphin (Dual SMAD Inhibition)
-
BM + DMSO (vehicle control)
-
-
Culture and Maintenance: Culture the cells for 7 to 14 days, replacing the medium every 2-3 days.
-
Assessment of Differentiation:
-
Morphology: Observe the cells for the formation of neurite extensions using phase-contrast microscopy.
-
Immunocytochemistry: Fix the cells and perform immunostaining for neuronal markers such as β-III tubulin, MAP2, PAX6, and SOX1.
-
qRT-PCR: Extract RNA and perform quantitative reverse transcription PCR to analyze the expression levels of neuronal genes (e.g., PAX6, SOX1, NF200).
-
Protocol 2: Neural Induction from Human Pluripotent Stem Cells (hPSCs)
This protocol outlines a general method for the neural induction of hPSCs (hESCs or iPSCs) using dual SMAD inhibition.
Materials:
-
hPSCs (hESCs or iPSCs)
-
hPSC maintenance medium (e.g., mTeSR1)
-
Neural Induction Medium (NIM): DMEM/F12, N2 supplement, B27 supplement, GlutaMAX, and Non-Essential Amino Acids.
-
SB431542 (10 µM working concentration)
-
Noggin (500 ng/mL) or LDN193189 (100-500 nM)
-
ROCK inhibitor (e.g., Y-27632)
-
Accutase or other cell dissociation reagent
-
Matrigel or Geltrex-coated plates
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in maintenance medium until they reach 70-80% confluency.
-
Initiation of Differentiation:
-
Dissociate the hPSCs into single cells using Accutase.
-
Plate the cells onto new Matrigel-coated plates at a high density in hPSC medium supplemented with a ROCK inhibitor.
-
-
Neural Induction: After 24 hours, switch to Neural Induction Medium supplemented with:
-
10 µM SB431542
-
500 ng/mL Noggin or 100-500 nM LDN193189
-
-
Daily Media Changes: Perform daily media changes with fresh NIM containing SB431542 and the BMP inhibitor for 5-10 days.
-
Formation of Neural Progenitors: By day 7-10, the culture should predominantly consist of neural progenitor cells, often forming neural rosettes.
-
Further Differentiation and Maturation: The resulting NPCs can be passaged and further differentiated into specific neuronal subtypes by withdrawing the initial induction factors and adding appropriate growth factors (e.g., BDNF, GDNF).
Experimental Workflow
Caption: Workflow for neuronal differentiation of hPSCs using SB431542 and a BMP inhibitor.
Troubleshooting and Considerations
-
Cell Viability: The use of a ROCK inhibitor during the initial plating of single-cell hPSCs is crucial for cell survival.
-
Purity of SB431542: Ensure the use of high-purity SB431542, as impurities can affect differentiation efficiency and cell health.
-
Optimal Seeding Density: The initial seeding density of stem cells can significantly impact the efficiency of neural induction. Optimization may be required for different cell lines.
-
Spontaneous Differentiation: Minimize spontaneous differentiation in the starting hPSC culture to ensure a homogenous population for neural induction.
-
Confirmation of Differentiation: Always confirm neuronal differentiation using a panel of markers at both the protein (immunocytochemistry) and mRNA (qRT-PCR) levels. Functional assays, such as electrophysiology, can be used to assess the maturity of the resulting neurons.
By leveraging the potent and selective inhibitory action of SB431542 on the TGF-β signaling pathway, researchers can achieve robust and efficient generation of neuronal populations from various stem cell sources for applications in disease modeling, drug discovery, and regenerative medicine.
References
- 1. SB431542 | Small Molecules | Highly-potent and -selective inhibitor of the TGF-β type I receptor [captivatebio.com]
- 2. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 3. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Neural differentiation protocols: how to choose the correct approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Differentiation of human induced pluripotent stem cells into cortical neural stem cells [frontiersin.org]
- 12. escholarship.org [escholarship.org]
- 13. How to differentiate induced pluripotent stem cells into sensory neurons for disease modelling: a comparison of two protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SB4 (Etanercept Biosimilar) Dosing in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosing recommendations for the etanercept biosimilar SB4 in preclinical in vivo animal studies. The protocols are based on established methodologies for the reference product, etanercept, in relevant disease models. As a biosimilar, SB4 is expected to have a highly similar pharmacokinetic and pharmacodynamic profile to etanercept, making these protocols a reliable starting point for efficacy and safety studies.
Mechanism of Action: TNF-α Signaling Inhibition
SB4, like its reference product etanercept, is a dimeric fusion protein consisting of the extracellular ligand-binding portion of the human 75-kilodalton (p75) tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1. It functions as a competitive inhibitor of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in various autoimmune diseases. By binding to both soluble and transmembrane forms of TNF-α, SB4 prevents its interaction with cell surface TNFRs, thereby blocking the downstream signaling cascades that lead to inflammation, cell proliferation, and tissue damage.
Dosing Recommendations for Rodent Models
The following tables summarize typical dosing regimens for etanercept in rat and mouse models of arthritis and psoriasis. These can be used as a starting point for SB4 studies. Dose-ranging studies are always recommended to determine the optimal dose for a specific model and experimental endpoint.
Table 1: Dosing Recommendations for Rat Models
| Disease Model | Strain | Route of Administration | Dose Range | Dosing Frequency | Reference |
| Collagen-Induced Arthritis (CIA) | Lewis | Intravenous (IV) | 1 - 5 mg/kg | Single dose at day 21 post-induction | [1][2] |
| Collagen-Induced Arthritis (CIA) | Lewis | Subcutaneous (SC) | 5 mg/kg | Single dose at day 21 post-induction | [1][2] |
| Streptococcal Cell Wall (SCW) Arthritis | Female Lewis | Subcutaneous (SC) | 0.25 - 1 mg/kg | Daily | [3] |
| Pharmacokinetic Studies | Sprague-Dawley | Intravenous (IV) | 2 mg/kg | Single dose | [4] |
| Pharmacokinetic Studies | Sprague-Dawley | Subcutaneous (SC) | 2 mg/kg | Single dose | [4] |
Table 2: Dosing Recommendations for Mouse Models
| Disease Model | Strain | Route of Administration | Dose Range | Dosing Frequency | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J | Intraperitoneal (IP) | 25 - 100 µ g/mouse | Every 3 days | [5][6] |
| Collagen Antibody-Induced Arthritis (CAIA) | Human TNF-α Transgenic | Intravenous (IV) then Subcutaneous (SC) | 0.03 - 30 mg/kg | Every 2-3 days | [7] |
| Imiquimod-Induced Psoriasis | Female BALB/c or similar | Intraperitoneal (IP) or Subcutaneous (SC) | 0.1 - 0.4 mg/ml | Daily for 7 days | [8][9] |
| Collagen-Induced Arthritis (CIA) | DBA/1J | Intraperitoneal (IP) | 5 mg/kg | Every 3 days from day 21 to 45 | [10] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1J mice and a therapeutic treatment regimen with SB4.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
SB4 (etanercept biosimilar)
-
Sterile saline or appropriate vehicle
-
Syringes and needles for immunization and administration
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Complete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Arthritis Scoring:
-
Begin monitoring mice for signs of arthritis daily from Day 21.
-
Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
-
SB4 Administration (Therapeutic Regimen):
-
Once mice develop an arthritis score of ≥2, randomize them into treatment and vehicle control groups.
-
Administer SB4 (e.g., 5 mg/kg) or vehicle via intraperitoneal injection every 3 days.[10]
-
Continue treatment and scoring for a predefined period (e.g., until day 45).
-
-
Endpoint Analysis:
-
Monitor clinical scores, body weight, and paw thickness throughout the study.
-
At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect serum for analysis of inflammatory cytokines and anti-drug antibodies.
-
Protocol 2: Imiquimod (B1671794) (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This protocol outlines the induction of a psoriasis-like phenotype in mice and treatment with SB4.
Materials:
-
Female BALB/c mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
SB4 (etanercept biosimilar)
-
Sterile saline or appropriate vehicle
-
Syringes and needles for administration
Procedure:
-
Acclimation and Shaving:
-
Acclimate mice for one week.
-
Shave a designated area on the back of each mouse.
-
-
Psoriasis Induction (Day 0-6):
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 7 consecutive days.
-
-
SB4 Administration (Day 0-6):
-
Administer SB4 (e.g., 0.1, 0.2, or 0.4 mg/ml) or vehicle subcutaneously or intraperitoneally daily for 7 days, concurrent with the IMQ application.[9]
-
-
Psoriasis Area and Severity Index (PASI) Scoring:
-
Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The cumulative score represents the PASI score.
-
-
Endpoint Analysis (Day 7):
-
Euthanize mice 24 hours after the last treatment.
-
Collect skin tissue for histological analysis (e.g., epidermal thickness) and immunohistochemistry.
-
Collect spleen and lymph nodes for flow cytometric analysis of immune cell populations (e.g., Th17/Treg ratio).[8]
-
Collect serum for cytokine analysis.
-
References
- 1. Pharmacokinetic-pharmacodynamic disease progression model for effect of etanercept in Lewis rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Pharmacodynamic Disease Progression Model for Effect of Etanercept in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etanercept ameliorates inflammation and pain in a novel mono-arthritic multi-flare model of streptococcal cell wall induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Michaelis-Menten elimination kinetics of etanercept, rheumatoid arthritis biologics, after intravenous and subcutaneous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Induced production of anti-etanercept antibody in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Etanercept alleviates psoriasis by reducing the Th17/Treg ratio and promoting M2 polarization of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etanercept alleviates psoriasis by reducing the Th17/Treg ratio and promoting M2 polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Not only anti-inflammation, etanercept abrogates collagen-induced arthritis by inhibiting dendritic cell migration and maturation [ceji.termedia.pl]
Application Notes and Protocols for Preparing SB431542 Stock Solutions for Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB431542 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors. Specifically, it targets ALK4, ALK5, and ALK7, thereby blocking the phosphorylation of their downstream targets, SMAD2 and SMAD3.[1] This inhibition is highly selective and does not affect the bone morphogenetic protein (BMP) signaling pathway, which utilizes ALK1, ALK2, ALK3, and ALK6.[1] Due to its specific mechanism of action, SB431542 is widely used in cell culture applications to study TGF-β signaling, induce differentiation of pluripotent stem cells, and investigate its potential as an anti-cancer agent.[2][3][4] This document provides detailed protocols for the preparation of SB431542 stock solutions and its application in cell culture assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for SB431542.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 384.39 g/mol | [5] |
| Formula | C₂₂H₁₆N₄O₃ | [5] |
| CAS Number | 301836-41-9 | [5] |
| Purity | ≥98% by HPLC | [6] |
| Appearance | White solid | [6] |
| Storage (Powder) | Store at 4°C, protected from light. | [6] |
| Storage (In solvent) | -20°C for up to 1 year, -80°C for up to 2 years | [7] |
Table 2: Solubility
| Solvent | Concentration | Comments | Reference(s) |
| DMSO | Up to 100 mM | Gentle warming may be required. | [5] |
| Ethanol | Up to 10 mM | Gentle warming and ultrasonic may be needed. | [5][7] |
Table 3: Inhibitory Concentrations
| Target | IC₅₀ Value | Comments | Reference(s) |
| ALK5 | 94 nM | Potent and selective inhibition. | [3][8] |
| ALK4 | 140 nM | Potent and selective inhibition. | [8] |
| ALK7 | ~2 µM | Less potent compared to ALK4 and ALK5. | [7] |
Table 4: Recommended Working Concentrations in Cell Culture
| Application | Cell Type | Working Concentration | Reference(s) |
| General Cell Culture | Various | 2 µM - 10 µM | [1] |
| Inhibition of TGF-β induced EMT | Human Cancer Cell Lines | 1 µM - 10 µM | [3] |
| Differentiation of Pluripotent Stem Cells | Human iPSCs | 5 µM - 10 µM | [9][10] |
| Maintenance of Pluripotency | Mouse Embryonic Stem Cells | 10 µM | [11] |
| Sensitization to Chemotherapy | Gastric Cancer Cells (AGS, SNU-1) | 10 µM - 20 µM | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM SB431542 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of SB431542 in dimethyl sulfoxide (B87167) (DMSO), which is suitable for most cell culture applications.
Materials:
-
SB431542 powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Preparation: Before opening, gently tap the vial of SB431542 to ensure all the powder is at the bottom.[1]
-
Reconstitution: To prepare a 10 mM stock solution from 1 mg of SB431542 (MW: 384.39), add 260.15 µL of DMSO.[8] For a 5 mg vial, add 1.3 mL of DMSO.[13] For a 10 mg vial, add 2.6 mL of DMSO.[6]
-
Solubilization: Tightly cap the vial and vortex thoroughly to dissolve the powder. If precipitation is observed, warm the solution to 37°C for 3-5 minutes to facilitate complete solubilization.[1][6]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.[1]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[8] When stored at -20°C, the stock solution is stable for at least 6 months.[6] For longer-term storage, -80°C is recommended.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.[1]
Protocol 2: Application of SB431542 in Cell Culture Assays
This protocol provides a general guideline for using the SB431542 stock solution in a typical cell culture experiment.
Materials:
-
10 mM SB431542 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Cells of interest plated in appropriate culture vessels
-
Sterile, low-protein binding filter (0.2 µm)
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM SB431542 stock solution at 37°C just before use.[1]
-
Dilution: To avoid precipitation of the compound, it is recommended to pre-warm the cell culture medium to 37°C before adding the SB431542 stock solution.[1] Directly add the required volume of the 10 mM stock solution to the pre-warmed medium to achieve the desired final working concentration (e.g., for a final concentration of 10 µM, add 1 µL of 10 mM stock to 1 mL of medium).
-
Mixing and Filtration: Mix the supplemented medium thoroughly by gentle inversion or pipetting. For critical applications, it is advisable to filter the final supplemented medium through a 0.2 µm low-protein binding sterile filter to ensure sterility and remove any potential precipitates.[1]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing SB431542.
-
Incubation: Incubate the cells for the desired period according to the specific experimental design. Treatment times can range from a few hours to several days depending on the assay.[8]
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of SB431542 in the TGF-β signaling pathway.
Caption: Mechanism of SB431542 in the TGF-β signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preparing and using SB431542 in cell culture.
Caption: General workflow for SB431542 stock preparation and use.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. stemcell.com [stemcell.com]
- 5. rndsystems.com [rndsystems.com]
- 6. store.reprocell.com [store.reprocell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SB431542 | Cell Signaling Technology [cellsignal.com]
- 9. Neural Stem Cell Culture Protocols [sigmaaldrich.com]
- 10. escholarship.org [escholarship.org]
- 11. Inhibition of Transforming Growth Factor β (TGF-β) Signaling can Substitute for Oct4 Protein in Reprogramming and Maintain Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Assessing SB4 Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB4 is a potent and selective small molecule agonist of Bone Morphogenetic Protein 4 (BMP4) signaling.[1][2] It operates through the canonical BMP pathway by activating SMAD-1/5/9 phosphorylation.[1][2] These application notes provide a detailed experimental workflow to characterize the bioactivity of SB4, from initial validation of its effect on the BMP signaling pathway to broader cellular-level responses. The provided protocols are designed to be comprehensive and adaptable to specific research needs.
Experimental Workflow
The overall workflow for assessing the bioactivity of SB4 is a multi-step process. It begins with confirming its direct effect on the BMP signaling pathway, followed by an analysis of downstream gene expression and concluding with cell-based phenotypic assays.
Caption: Experimental workflow for assessing SB4 bioactivity.
Data Presentation
Quantitative data from the experimental workflow should be summarized for clear comparison.
Table 1: SMAD Phosphorylation Assay Data
| Treatment | Concentration (nM) | p-SMAD1/5/9 Level (Normalized to control) |
| Vehicle (DMSO) | - | 1.0 |
| SB4 | 10 | |
| SB4 | 50 | |
| SB4 | 100 | |
| BMP4 (Positive Control) | 10 ng/mL |
Table 2: BRE Reporter Assay Data
| Treatment | Concentration (nM) | Luciferase Activity (Relative Light Units) |
| Vehicle (DMSO) | - | |
| SB4 | 10 | |
| SB4 | 50 | |
| SB4 | 100 | |
| BMP4 (Positive Control) | 10 ng/mL |
Table 3: qPCR Data for BMP Target Genes (e.g., ID1, ID3)
| Treatment | Concentration (nM) | Gene X Fold Change | Gene Y Fold Change |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| SB4 | 10 | ||
| SB4 | 50 | ||
| SB4 | 100 | ||
| BMP4 (Positive Control) | 10 ng/mL |
Table 4: Cell Differentiation Assay Data
| Treatment | Concentration (nM) | % Differentiated Cells (e.g., ALP Positive) |
| Vehicle (DMSO) | - | |
| SB4 | 10 | |
| SB4 | 50 | |
| SB4 | 100 | |
| BMP4 (Positive Control) | 10 ng/mL |
Signaling Pathway Diagram
SB4 acts as an agonist of the canonical BMP signaling pathway.
Caption: Canonical BMP signaling pathway activated by SB4.
Experimental Protocols
Protocol 1: SMAD Phosphorylation Assay (Western Blot)
Objective: To determine the effect of SB4 on the phosphorylation of SMAD1/5/9.
Materials:
-
Cell line responsive to BMP signaling (e.g., C2C12, HEK293T)
-
Cell culture medium and supplements
-
SB4 (stock solution in DMSO)
-
BMP4 (positive control)
-
Vehicle (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-SMAD1/5/9, anti-total SMAD1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with varying concentrations of SB4, BMP4 (positive control), or vehicle (DMSO) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using the BCA assay.
-
Prepare protein lysates for SDS-PAGE and load equal amounts of protein per lane.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize p-SMAD1/5/9 levels to total SMAD1 and the loading control.
Protocol 2: BMP Response Element (BRE) Reporter Assay
Objective: To quantify the activation of the BMP signaling pathway by SB4.
Materials:
-
HEK293T cells (or other suitable cell line)
-
BRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
SB4 (stock solution in DMSO)
-
BMP4 (positive control)
-
Vehicle (DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the BRE-luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with varying concentrations of SB4, BMP4, or vehicle for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 3: Quantitative PCR (qPCR) for BMP Target Genes
Objective: To measure the effect of SB4 on the expression of downstream BMP target genes.
Materials:
-
Cell line responsive to BMP signaling
-
SB4 (stock solution in DMSO)
-
BMP4 (positive control)
-
Vehicle (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ID1, ID3) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with SB4, BMP4, or vehicle for 6-24 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Protocol 4: Cell Differentiation Assay (Alkaline Phosphatase Staining)
Objective: To assess the ability of SB4 to induce osteogenic differentiation.
Materials:
-
C2C12 myoblasts or other suitable progenitor cells
-
Differentiation medium
-
SB4 (stock solution in DMSO)
-
BMP4 (positive control)
-
Vehicle (DMSO)
-
Alkaline Phosphatase (ALP) staining kit
-
Microscope
Procedure:
-
Seed cells in 24-well plates.
-
Once confluent, switch to differentiation medium containing SB4, BMP4, or vehicle.
-
Culture for 3-5 days, replacing the medium every 2 days.
-
Fix the cells and perform ALP staining according to the manufacturer's protocol.
-
Capture images of the stained cells using a microscope.
-
Quantify the number of ALP-positive cells or the overall staining intensity.
References
Troubleshooting & Optimization
troubleshooting sb4 solubility issues in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility and handling of SB4 (CAS No. 100874-08-6), a potent benzoxazole (B165842) agonist of Bone Morphogenetic Protein 4 (BMP4) signaling. Due to its hydrophobic nature, SB4 presents challenges in aqueous media, and this resource offers troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of SB4?
A1: SB4 has very low solubility in water, reported to be less than 1 mg/mL.[1] It is considered practically insoluble in aqueous buffers alone, which often leads to precipitation when diluted from organic stock solutions.
Q2: What is the recommended solvent for preparing SB4 stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and recommended solvent for preparing concentrated stock solutions of SB4.[1][2][3][4][5] It is soluble up to 100 mg/mL (312.30 mM) in DMSO.[3][5] Ethanol can also be used, with solubility reported up to 20 mM. For optimal results, use fresh, anhydrous, cell-culture grade DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q3: I observed a precipitate when I diluted my SB4 DMSO stock solution into my cell culture medium. What is the cause?
A3: This is a common phenomenon known as "solvent shock" or "solvent-shifting precipitation." It occurs when a compound dissolved in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (the aqueous medium). The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines. It is crucial to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without SB4) to account for any potential effects of the solvent itself.
Q5: How should I store my SB4 stock solution?
A5: SB4 stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2][6] When stored as a powder, it is stable for up to 3 years at -20°C.[1]
Troubleshooting Guide: Preventing SB4 Precipitation
This guide provides a systematic approach to resolving SB4 precipitation issues during experimental setup.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate Precipitation upon dilution into aqueous media. | 1. Solvent Shock: Rapid change in solvent polarity. 2. High Final Concentration: The target concentration exceeds the solubility limit of SB4 in the final medium. 3. Improper Dilution Technique: Localized high concentration of SB4. | 1. Improve Dilution Technique: Pre-warm the cell culture medium to 37°C. Add the SB4 stock solution drop-wise while gently swirling the medium to ensure rapid and even dispersion.[7] 2. Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution in a small volume of pre-warmed media before adding it to the final volume. 3. Lower the Final Concentration: Test a range of lower concentrations to determine the highest achievable soluble concentration in your specific medium. |
| Precipitation Over Time (hours to days) in the incubator. | 1. Compound Instability: SB4 may not be stable in the aqueous environment of the culture medium over extended periods. 2. Interaction with Media Components: Salts, proteins, or other components in the media may reduce SB4 solubility. 3. Media Evaporation: Increased concentration of all components, including SB4, due to evaporation. | 1. Fresh Media Replenishment: For long-term experiments, consider replenishing the medium with freshly prepared SB4 solution every 24-48 hours. 2. Use of Co-solvents/Formulation Agents: For in vivo or more complex in vitro systems, consider using formulation agents as detailed in the protocols below. 3. Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation. |
| Inconsistent Experimental Results or lower than expected efficacy. | 1. Partial Precipitation: Micro-precipitation, not always visible to the naked eye, may be occurring, leading to a lower effective concentration of soluble SB4. | 1. Visual Inspection: Carefully inspect the media for any signs of cloudiness or particles before adding it to cells. 2. Filtration: Consider filtering the final working solution through a 0.22 µm syringe filter before use. 3. Verify Stock Concentration: Ensure your stock solution is fully dissolved and accurately prepared. |
Quantitative Solubility Data
The following table summarizes the solubility of SB4 in various solvents and formulation systems.
| Solvent/Formulation System | Solubility/Concentration | Appearance | Reference(s) |
| Water | < 1 mg/mL | Insoluble | [1] |
| DMSO | ≥ 64 mg/mL (199.87 mM) | Clear Solution | [1] |
| Ethanol | 21 mg/mL (~65.5 mM) | Clear Solution | [1] |
| Methanol | Soluble | - | [8] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (7.81 mM) | Clear Solution | [3][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.81 mM) | Suspended Solution | [3][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (7.81 mM) | Clear Solution | [3][6] |
Experimental Protocols
Protocol 1: Preparation of SB4 Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of SB4.
-
Materials:
-
SB4 powder (CAS No. 100874-08-6)
-
Anhydrous, sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM or 50 mM).
-
Calculate the required mass of SB4 powder using its molecular weight (320.20 g/mol ).
-
Aseptically weigh the SB4 powder and place it in a sterile vial.
-
Add the calculated volume of DMSO.
-
Vortex the solution thoroughly until the SB4 is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of SB4 Stock Solution for Cell Culture (In Vitro Use)
This protocol describes the recommended method for diluting the DMSO stock solution into aqueous cell culture medium to minimize precipitation.
-
Materials:
-
Prepared SB4 stock solution in DMSO
-
Sterile, complete cell culture medium
-
Sterile conical tubes or multi-well plates
-
-
Procedure:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Calculate the volume of SB4 stock solution required to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).
-
In a sterile tube, place the required volume of pre-warmed medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the SB4 stock solution drop-by-drop. This gradual addition is critical to prevent solvent shock.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Prepare a vehicle control using the same final concentration of DMSO in the medium.
-
Protocol 3: Preparation of SB4 Formulation for In Vivo Use
This protocol provides an example of a formulation suitable for in vivo administration, adapted from common practices for poorly soluble compounds.
-
Materials:
-
Prepared SB4 stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
Start with 100 µL of a 25 mg/mL SB4 stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix gently.
-
The final concentration will be 2.5 mg/mL SB4 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][6]
-
This solution should be prepared fresh before each use.
-
Visualizations
SB4 Experimental Workflow
Caption: Workflow for preparing and using SB4 in cell culture experiments.
Troubleshooting SB4 Precipitation
Caption: A logical workflow for troubleshooting SB4 precipitation issues.
Canonical BMP/SMAD Signaling Pathway Activated by SB4
Caption: SB4 activates the canonical BMP pathway via SMAD1/5/9 phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biossusa.com [biossusa.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. BMP signaling agonist sb4 | enzoxazole bone morphogenetic protein 4 signaling agonist | CAS# 100874-08-6 | InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing SB431542 for BMP Activation
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using SB431542 to modulate Bone Morphogenetic Protein (BMP) signaling. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SB431542?
SB431542 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) superfamily type I activin receptor-like kinase (ALK) receptors.[1] Specifically, it inhibits ALK5 (the TGF-β type I receptor), ALK4 (the activin type I receptor), and ALK7 (the nodal type I receptor) by competing for their ATP binding sites.[1][2] It is highly selective and does not inhibit the more divergent ALK family members responsible for BMP signaling, such as ALK2, ALK3, and ALK6.[1][3]
Q2: How does inhibiting the TGF-β pathway with SB431542 lead to maximal BMP activation?
While SB431542 does not directly activate BMP receptors, its inhibition of the TGF-β/Activin/Nodal pathway can indirectly enhance BMP signaling.[4] Both the TGF-β (via Smad2/3) and BMP (via Smad1/5/8) pathways utilize a common signal transducer, Smad4, to form transcriptional complexes. The Activin/Nodal/TGF-β and BMP pathways are known to antagonize each other, partly by competing for this limited pool of Smad4.[4]
By using SB431542 to block the TGF-β pathway, the phosphorylation of Smad2 is inhibited.[4] This can lead to increased availability of Smad4 for the BMP pathway, resulting in enhanced phosphorylation of Smad1/5/8 and increased expression of BMP target genes.[4][5] Some studies have reported that treating cells with SB431542 significantly increases the activation of the BMP signaling pathway, as evidenced by higher levels of phosphorylated Smad1/5/8.[4]
Q3: What is a typical starting concentration range for SB431542 in experiments?
The optimal concentration of SB431542 can vary depending on the cell type and desired effect. However, a common working concentration range is 1-10 µM.[3] For complete inhibition of TGF-β-induced Smad2 phosphorylation, 10 µM is frequently used.[6][7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I verify that SB431542 is effectively modulating the intended pathways?
The most direct methods to verify the activity of SB431542 are:
-
Western Blotting: Assess the phosphorylation status of key Smad proteins. Effective SB431542 treatment should result in a decrease in phosphorylated Smad2 (p-Smad2) and a corresponding increase in phosphorylated Smad1/5/8 (p-Smad1/5/8).[4][7]
-
RT-qPCR: Measure the mRNA expression levels of downstream target genes. Inhibition of the TGF-β pathway and enhancement of the BMP pathway should lead to increased expression of BMP-responsive genes like Id1 and Id2.[9]
Troubleshooting Guide
Problem: I am not observing an increase in BMP signaling (e.g., p-Smad1/5/8 levels) after SB431542 treatment.
| Possible Cause | Recommended Solution |
| Suboptimal SB431542 Concentration | Perform a dose-response curve with SB431542 (e.g., 0.1, 1, 5, 10, 20 µM) to identify the optimal concentration for your cell type. |
| Insufficient Treatment Time | Conduct a time-course experiment. A typical pretreatment time is 0.5-2 hours before stimulation, but longer treatments (up to 24 hours) may be necessary.[3] |
| Low Endogenous BMP Ligand Levels | The effect of SB431542 relies on active, endogenous BMP signaling. If basal BMP tone is low, the effect of enhancing it will be minimal. Add a low dose of an exogenous BMP ligand (e.g., BMP4) as a positive control to confirm pathway competency. |
| Cell-Type Specific Crosstalk | In some cell lines, TGF-β itself can induce Smad1/5 phosphorylation, an effect that is also blocked by SB431542.[6][7] This can mask the intended enhancement of BMP signaling. Consider using a combination of low-dose SB431542 with a specific BMP type I receptor inhibitor like LDN-193189 to dissect the pathway.[6] |
| Reagent Quality | Ensure the SB431542 powder is properly stored (desiccated at -20°C) and the DMSO stock solution is fresh (use within 3 months) to prevent loss of potency.[3] Aliquot to avoid freeze-thaw cycles. |
Data & Protocols
Data Presentation
Table 1: SB431542 Inhibitor Profile
| Target Receptor | IC₅₀ Value | Pathway | Reference |
| ALK5 (TGF-βR1) | 94 nM | TGF-β/Activin/Nodal | [2][3] |
| ALK4 (ACVR1B) | 140 nM | TGF-β/Activin/Nodal | [2][3] |
| ALK7 (ACVR1C) | Potent Inhibition | TGF-β/Activin/Nodal | [1] |
| ALK2, ALK3, ALK6 | No Effect | BMP | [1][2] |
Table 2: Recommended Working Concentrations of Common Inhibitors
| Inhibitor | Target Pathway | Typical Working Concentration | Reference |
| SB431542 | TGF-β/Activin/Nodal | 1 - 10 µM | [3] |
| Dorsomorphin | BMP | 5 µM | [10][11] |
| LDN-193189 | BMP | 10 µmol/L | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Smad Phosphorylation
This protocol outlines the steps to assess the effect of SB431542 on Smad2 and Smad1/5/8 phosphorylation.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. If necessary, serum-starve cells to reduce basal signaling. Pre-treat cells with the desired concentration of SB431542 for 0.5-2 hours.[3] Include positive and negative controls (e.g., vehicle control, TGF-β1 stimulation, BMP4 stimulation).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-Smad1/5/8, p-Smad2, total Smad1, total Smad2/3, and a loading control (e.g., GAPDH, β-Actin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify results using densitometry software.
Protocol 2: RT-qPCR for BMP Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells as described above. Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 100-1000 ng of total RNA using a cDNA synthesis kit with random hexamer primers.[4]
-
Quantitative PCR (qPCR): Prepare the qPCR reaction mix using a SYBR Green-based supermix, cDNA template, and primers for BMP target genes (e.g., ID1, ID2) and a housekeeping gene (e.g., 18S rRNA, GAPDH).[4]
-
Data Analysis: Run the reaction on a real-time PCR detection system. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
References
- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. SB431542 | Cell Signaling Technology [cellsignal.com]
- 4. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β uses a novel mode of receptor activation to phosphorylate SMAD1/5 and induce epithelial-to-mesenchymal transition | eLife [elifesciences.org]
- 7. Transforming Growth Factor β-Induced Smad1/5 Phosphorylation in Epithelial Cells Is Mediated by Novel Receptor Complexes and Is Essential for Anchorage-Independent Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Up-regulation of BMP-2 antagonizes TGF-β1/ROCK-enhanced cardiac fibrotic signalling through activation of Smurf1/Smad6 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
Technical Support Center: Preventing SB431542 Precipitation in Cell Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of SB431542 (SB4) precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is SB431542 and why is it used in cell culture?
SB431542 is a potent and selective small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptors ALK4, ALK5, and ALK7.[1][2][3][4] By inhibiting these receptors, SB431542 blocks the phosphorylation of Smad2/3 proteins and their subsequent nuclear translocation, effectively shutting down the canonical TGF-β signaling pathway.[5] This targeted inhibition is crucial in various research areas, including stem cell biology to maintain pluripotency or direct differentiation, cancer research to study tumor progression, and in studies of fibrosis.[6][7]
Q2: I observed a cloudy or crystalline precipitate in my cell culture medium after adding SB431542. What is the cause?
The most common cause of SB431542 precipitation is its low solubility in aqueous solutions like cell culture media.[1][4] This phenomenon, often referred to as "crashing out," typically occurs when a concentrated stock solution of SB431542 in an organic solvent (like DMSO) is diluted into the aqueous environment of the culture medium.[1] Other factors that can contribute to precipitation include the temperature of the medium, the final concentration of SB431542, and potential interactions with components in the media.[1][8]
Q3: Can I use a precipitated solution of SB431542 for my experiments?
It is strongly advised not to use a solution that contains a precipitate. The presence of a precipitate indicates that the actual concentration of the soluble, active compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results.
Q4: My SB431542 stock solution in DMSO appears to have crystals after being stored at -20°C. Is it still usable?
If you observe crystals in your DMSO stock solution, it is likely that the compound has precipitated out of solution due to the low temperature. You can often redissolve the SB431542 by gently warming the vial in a 37°C water bath for 2 to 5 minutes and vortexing until the solution is clear.[9] Always visually inspect your stock solution for any precipitate before use. To minimize this issue, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4][10]
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid cytotoxic effects on your cells, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1][4] High concentrations of DMSO can negatively impact cell health and experimental outcomes.
Troubleshooting Guide: SB431542 Precipitation
This guide will help you diagnose and resolve issues with SB431542 precipitation in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Medium
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of SB431542 in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols section).[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium can cause rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Alternatively, add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion. |
| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1] |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, a high final concentration may not prevent precipitation upon significant dilution and can be toxic to cells. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1][4] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation (After Hours or Days in Culture)
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | SB431542 may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of SB431542 in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including SB431542, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. | Ensure your medium is properly buffered for the CO2 concentration in your incubator. |
Data Presentation
SB431542 Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≤ 100 mM | Gentle warming may be required.[2][3] |
| Ethanol | ≤ 10 mM | [2] |
| Aqueous Media | Low solubility | [4] |
IC50 Values for SB431542
| Target | IC50 Value |
| ALK5 | 94 nM |
| ALK4 | 140 nM |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Protocol for Determining the Maximum Soluble Concentration of SB431542 in Cell Culture Medium
Objective: To determine the highest concentration of SB431542 that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
SB431542 powder
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator set to 37°C and 5% CO2
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Prepare Serial Dilutions:
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of your pre-warmed complete cell culture medium to each well/tube (e.g., 198 µL).
-
Create a serial dilution of your SB431542 stock solution in the medium. For example, to test a range from 100 µM down to ~0.2 µM:
-
Add 2 µL of the 10 mM stock to the first well to get a 100 µM solution. Mix well by pipetting up and down.
-
Transfer 100 µL from the first well to the second well (containing 100 µL of medium) to get a 50 µM solution. Mix well.
-
Continue this 2-fold serial dilution across the plate.
-
-
Include a "no drug" control well containing only the medium and a "vehicle control" well with the highest concentration of DMSO used in the dilutions (e.g., 0.1% DMSO).[1]
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.[1]
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a quantitative assessment, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the control wells indicates precipitation.[1]
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear (visually and by absorbance) throughout the incubation period is the maximum working soluble concentration of SB431542 under those specific conditions.[1]
-
Visualizations
TGF-β Signaling Pathway Inhibition by SB431542
Caption: Inhibition of the TGF-β signaling pathway by SB431542.
Experimental Workflow for Troubleshooting SB431542 Precipitation
Caption: A step-by-step logical guide for troubleshooting SB431542 precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. apexbt.com [apexbt.com]
- 6. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SB 431542 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. store.reprocell.com [store.reprocell.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Potential Off-Target Effects of Small Molecule BMP Modulators
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the potential off-target effects of small molecule modulators of the Bone Morphogenetic Protein (BMP) signaling pathway. While the query specifically mentioned the BMP agonist "sb4," this guide also addresses broader considerations for other commonly used small molecules in this class.
A novel benzoxazole (B165842) compound, referred to as sb4 , has been identified as a potent agonist of BMP signaling through a high-throughput screen in human renal cells.[1] This compound was shown to activate the canonical BMP pathway by increasing the phosphorylation of SMAD-1/5/9 and the expression of target genes such as Id1 and Id3.[1] The mechanism of sb4 appears to be downstream of the BMP type I receptors, and it can enhance the efficacy of BMPs by stabilizing phosphorylated SMAD-1/5/9.[1] While the on-target effects of sb4 are promising, comprehensive data on its off-target profile is not yet widely available. Therefore, this guide will use the well-characterized BMP pathway inhibitors, Dorsomorphin (DM) and its analog LDN-193189 , as illustrative examples to discuss common off-target effects and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with small molecule BMP modulators?
A1: Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target.[2] This is a significant concern because the ATP-binding pocket, the target of many kinase inhibitors, is structurally similar across the human kinome, making absolute specificity challenging to achieve.[2] For BMP modulators like Dorsomorphin, these unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[2][3]
Q2: What are the known off-target effects of Dorsomorphin and LDN-193189?
A2: Dorsomorphin (also known as Compound C) was initially identified as an inhibitor of AMP-activated protein kinase (AMPK).[4] Its most significant off-target effects include the inhibition of the VEGF type-2 receptor (VEGFR2/KDR), which can disrupt angiogenesis.[3][5] Dorsomorphin also has inhibitory activity against other tyrosine kinases like PDGFR-β.[4][6] LDN-193189 was developed as a more specific BMP inhibitor with reduced affinity for AMPK and VEGFR2, but off-target effects can still be observed, particularly at higher concentrations.[7] High concentrations of both Dorsomorphin and LDN-193189 have been shown to affect Akt and p38 activity even in unstimulated cells.[7]
Q3: How can I proactively identify potential off-target effects of my BMP modulator?
A3: A crucial step is to perform a kinase selectivity profile, screening your compound against a large panel of kinases.[8] This can be done through commercial services that offer panels covering a significant portion of the human kinome.[8] Additionally, a thorough literature review for the specific compound and the use of a structurally unrelated molecule that targets the same pathway can help differentiate on-target from off-target effects.[2]
Q4: Does the BMP agonist sb4 have any known off-target effects?
A4: The initial study on sb4 showed that it did not significantly affect the TGF-β effectors p-SMAD-2 or p-SMAD-3.[1] It was observed to decrease the levels of p-ERK1/2 after one hour of treatment, while having little effect on p-JNK or p-p38.[1] However, a comprehensive kinome-wide screen has not been published, so further investigation is warranted.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected phenotype not consistent with known BMP signaling roles. | The small molecule may be hitting an off-target kinase or a non-kinase protein.[2][8] | 1. Validate with a different tool: Use a structurally unrelated modulator for the same target or a genetic approach (e.g., siRNA/CRISPR) to confirm the phenotype.[2] 2. Perform a kinome-wide selectivity screen to identify potential off-target kinases.[8] 3. Conduct a target deconvolution study (e.g., chemical proteomics) to identify non-kinase binding partners.[8] |
| Inhibition of angiogenesis when using a BMP inhibitor. | This is a known off-target effect of Dorsomorphin due to its inhibition of VEGFR2.[3][5] | 1. Switch to a more specific inhibitor like LDN-193189 or its derivatives (e.g., DMH1), which have lower activity against VEGFR2.[5] 2. Perform a dose-response analysis to find the lowest effective concentration that minimizes the anti-angiogenic effect. |
| Paradoxical activation of a signaling pathway. | Inhibition of a kinase in a negative feedback loop or an unknown off-target kinase with an opposing function.[2] | 1. Analyze the phosphorylation status of key downstream effectors of related signaling pathways using Western blotting or phosphoproteomics.[8] 2. Consult off-target databases to check for known paradoxical effects of your compound. |
| Inconsistent results between experiments or cell types. | Biological variability, including different expression levels of on- and off-target kinases.[2] | 1. Perform experiments across a wide range of concentrations. On-target effects should occur at lower concentrations than off-target effects.[2] 2. Characterize the expression levels of your primary target and key off-targets in your experimental system. |
Data Presentation
Table 1: On-Target vs. Off-Target Activity of Common BMP Pathway Inhibitors
| Compound | Primary Target(s) | Key Off-Targets | On-Target IC50 (approx.) | Off-Target IC50 (approx.) | Reference(s) |
| Dorsomorphin | ALK2, ALK3, ALK6 | AMPK, VEGFR2 (KDR), PDGFR-β | ~0.5 µM (for ALK2) | ~1.2 µM (for AMPK), ~0.8 µM (for VEGFR2) | [4][6] |
| LDN-193189 | ALK2, ALK3 | VEGFR2 (KDR) | ~5 nM (for ALK2) | ~215 nM (for KDR) | [7][9] |
Note: IC50 values can vary depending on the assay conditions.
Mandatory Visualization
Caption: BMP signaling pathway with sites of action for modulators and potential off-targets.
Caption: Experimental workflow for investigating potential off-target effects.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a small molecule modulator using a commercial kinase profiling service.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., sb4) in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single, high concentration (typically 1-10 µM).[8]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).[8]
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the compound against these off-targets.[8]
-
Selectivity Analysis: Compare the IC50 values for the on-target pathway activation/inhibition with the IC50 values for the identified off-target kinases to determine the selectivity profile.
Protocol 2: Western Blot Analysis of On-Target and Off-Target Pathway Activation
This protocol is used to confirm the modulation of the intended signaling pathway and investigate effects on key off-target pathways.
-
Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts or human renal cells) and grow to 70-80% confluency. Serum starve the cells for 4-6 hours. Pre-treat with the small molecule modulator at various concentrations for 30-60 minutes, followed by stimulation with a relevant ligand (e.g., BMP2) if investigating an inhibitor.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[10]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: anti-phospho-SMAD1/5/8, anti-total SMAD1.
-
Potential Off-Targets: anti-phospho-AMPK, anti-total AMPK, anti-phospho-VEGFR2, anti-total VEGFR2, anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total Akt.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels. A loading control (e.g., Tubulin or GAPDH) should also be used.
-
References
- 1. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bone Morphogenetic Protein–Based Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
addressing unexpected cell responses to sb4 treatment
Welcome to the technical support center for SB431542 (SB4), a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinases (ALK4, ALK5, and ALK7). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected cellular responses and provide answers to frequently asked questions regarding the use of SB4 in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with SB431542.
Issue 1: No inhibition of TGF-β signaling observed (e.g., persistent Smad2/3 phosphorylation).
-
Question: I've treated my cells with SB4, but I still see high levels of phospho-Smad2/3. What could be the reason?
-
Answer: Several factors could contribute to the lack of observed inhibition. Consider the following possibilities and troubleshooting steps:
-
Inhibitor Activity:
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of SB4 can vary between cell types. Perform a dose-response experiment (e.g., 0.1, 1, 5, 10 µM) to determine the optimal concentration for your specific cell line.[1]
-
Insufficient Incubation Time: For inhibition of TGF-β-induced signaling, a pre-incubation time of 30 minutes to 2 hours is typically recommended before adding the stimulus.[1]
-
High Cell Density: Very high cell confluence can sometimes affect inhibitor efficacy. Ensure your cell density is consistent across experiments.
-
-
TGF-β Stimulation:
-
Ligand Activity: Confirm the activity of your TGF-β ligand by testing it on a highly responsive cell line.
-
Cellular Responsiveness: Verify that your cell line expresses the necessary TGF-β receptors and exhibits a robust Smad2/3 phosphorylation response to TGF-β stimulation in the absence of the inhibitor.
-
-
Issue 2: Unexpected cell toxicity or morphological changes.
-
Question: After treating my cells with SB4, I'm observing high levels of cell death or unusual morphologies. Is this expected?
-
Answer: While SB4 is generally well-tolerated by many cell lines, cytotoxicity can occur, and morphological changes might be an on-target effect. Here’s how to troubleshoot this:
-
Cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (typically DMSO) in your culture medium is low (ideally ≤ 0.1%).[2] Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-induced toxicity.
-
High Inhibitor Concentration: An excessively high concentration of SB4 can be toxic to some cells. Perform a dose-response experiment and determine the IC50 for your cell line. Consider using a lower concentration that still effectively inhibits TGF-β signaling.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the TGF-β pathway. A literature search on your specific cell line and TGF-β signaling might provide insights.
-
-
Morphological Changes:
-
On-Target Effect: SB4 is known to inhibit the epithelial-to-mesenchymal transition (EMT).[3] If you are working with epithelial cells, a change from a mesenchymal to a more epithelial (cuboidal) morphology might be an expected on-target effect.
-
Differentiation: In stem cell studies, SB4 can induce differentiation into certain lineages.[4] The observed morphological changes could be indicative of this process.
-
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with SB4 treatment are not reproducible. What could be the cause of this variability?
-
Answer: Inconsistent results often stem from minor variations in experimental procedures. To improve reproducibility:
-
Reagent Preparation:
-
Fresh Dilutions: Prepare fresh dilutions of SB4 from your stock solution for each experiment.
-
Media Pre-warming: Always pre-warm your cell culture media before adding the reconstituted SB4 to avoid precipitation.[5]
-
-
Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Serum Effects: Components in serum can sometimes interact with small molecule inhibitors. If you are seeing variability, consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cells.
-
-
Assay Performance:
-
Consistent Timing: Ensure that incubation times for both the inhibitor and any subsequent treatments are kept consistent across all experiments.
-
Loading Controls: For Western blotting, always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. For viability assays, ensure equal cell seeding density.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of SB431542?
-
A1: SB431542 is a small molecule inhibitor that selectively targets the ATP-binding site of the TGF-β superfamily type I activin receptor-like kinases ALK4, ALK5, and ALK7.[6] This inhibition prevents the phosphorylation of the downstream signaling molecules Smad2 and Smad3, thereby blocking the canonical TGF-β signaling pathway.[6][7]
-
-
Q2: What are the known off-target effects of SB431542?
-
A2: SB431542 is highly selective for ALK4/5/7 and does not significantly inhibit other kinases like p38 MAPK or JNK at typical working concentrations.[1] However, one study has reported an off-target inhibition of receptor-interacting serine/threonine kinase 2 (RIPK2) in a specific context.[8] It's always good practice to confirm key findings using a structurally unrelated inhibitor of the same pathway.
-
-
Q3: What is the recommended working concentration for SB431542?
-
A3: The effective concentration of SB4 can vary depending on the cell type and the desired outcome. However, a common working concentration range is 1-10 µM.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Q4: How should I prepare and store SB431542 stock solutions?
-
A4: SB431542 is typically dissolved in DMSO to prepare a stock solution (e.g., 10 mM).[3] The lyophilized powder should be stored at 4°C protected from light.[5] Once reconstituted in DMSO, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to 3-6 months when stored correctly.[1]
-
-
Q5: Can SB431542 be used in vivo?
-
A5: Yes, SB431542 has been used in various in vivo animal studies. The formulation for in vivo use may require specific vehicles such as a suspension in 1% DMSO, 30% polyethylene (B3416737) glycol, and 1% Tween 80 for oral gavage, or a clear solution in 2% DMSO, 30% PEG 300, and ddH2O for intraperitoneal injection.[3]
-
Data Presentation
Table 1: IC50 Values of SB431542 for Target Kinases
| Kinase | IC50 (nM) |
| ALK5 | 94 |
| ALK4 | 140 |
Data compiled from multiple sources.[1][4]
Table 2: Recommended Working Concentrations for Common Applications
| Application | Cell Type Examples | Recommended Concentration (µM) | Reference |
| Inhibition of TGF-β-induced EMT | NMuMG, PANC-1 | 1-10 | [3] |
| Maintenance of Pluripotency (mESCs) | Mouse Embryonic Stem Cells | 2-10 | [6] |
| Directed Differentiation | Human Pluripotent Stem Cells | 10 | [4] |
| Inhibition of Fibrosis | Liver Cells | 1-10 | [3] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Smad2/3 Inhibition
This protocol details the steps to assess the efficacy of SB4 in inhibiting TGF-β-induced Smad2/3 phosphorylation.
Materials:
-
Cell culture plates and reagents
-
SB431542
-
TGF-β1 ligand
-
Ice-cold PBS
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Protease and Phosphatase Inhibitor Cocktail (containing sodium pyrophosphate and beta-glycerophosphate)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 18-22 hours, if appropriate for your cell line.
-
Pre-treat the cells with the desired concentration of SB4 (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate three times for 15 seconds each to ensure the release of nuclear proteins.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentrations with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of SB4 treatment.
Materials:
-
96-well plates
-
Cell culture reagents
-
SB431542
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of SB4 (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at 37°C for 4 hours or overnight in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Protocol 3: Scratch Wound Healing Assay
This protocol is used to evaluate the effect of SB4 on cell migration.
Materials:
-
6-well or 12-well plates
-
Cell culture reagents
-
SB431542
-
A sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Gently scratch a straight line across the center of the cell monolayer with a sterile 200 µL pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh culture medium containing the desired concentration of SB4 (and a vehicle control).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition.
-
Mandatory Visualizations
Caption: Canonical TGF-β signaling pathway and the inhibitory action of SB431542.
Caption: Troubleshooting workflow for unexpected responses to SB431542 treatment.
Caption: Logical relationships between common problems, causes, and solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-SMAD2/SMAD3 (Thr8) Polyclonal Antibody (PA5-36028) [thermofisher.com]
- 4. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: SB4 Stability in Long-Term Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the small molecule BMP signaling agonist, SB4, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is SB4 and how does it work?
A1: SB4 is a potent and selective small molecule agonist of Bone Morphogenetic Protein 4 (BMP4) signaling.[1][2] It functions by activating the canonical BMP signaling pathway, leading to the phosphorylation of SMAD1, SMAD5, and SMAD9 (p-SMAD-1/5/9).[1][3][4] This activation enhances the transcriptional response of BMP target genes.[2][4] Notably, SB4 appears to act downstream of the BMP type I receptors and can bypass inhibition by extracellular antagonists like noggin.[3]
Q2: What are the recommended storage conditions for SB4 stock solutions?
A2: SB4 is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C.[1][5] Stock solutions are generally prepared in dimethyl sulfoxide (B87167) (DMSO).[1] To maintain stability, it is best to prepare fresh stock solutions or store aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7][8] For cell culture applications, the final DMSO concentration should be kept low (typically <0.1% to 0.5%) to avoid cytotoxicity.[7][9]
Q3: Why is my SB4 treatment showing inconsistent or diminishing effects over time in my long-term culture?
A3: Inconsistent or diminishing effects of SB4 over time can be attributed to its degradation in the cell culture medium.[10] Several factors can contribute to the instability of small molecules in culture, including enzymatic degradation by components in fetal bovine serum (FBS), pH shifts in the medium, and prolonged incubation at 37°C.[10][11] It is also possible that the compound is binding to the plastic of the culture plates.[6][11]
Q4: How can I assess the stability of SB4 in my specific cell culture conditions?
A4: The most reliable way to assess the stability of SB4 is to perform a time-course experiment. This involves incubating SB4 in your complete cell culture medium (with and without cells) and measuring the concentration of the intact compound at different time points using analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).[6][10]
Troubleshooting Guide
This guide addresses common issues encountered when using SB4 in long-term cell culture.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Rapid loss of SB4 activity | Chemical Instability: The SB4 molecule may be inherently unstable in aqueous solutions at 37°C or at the pH of the culture medium (typically 7.2-7.4).[6][11] | 1. pH Monitoring: Regularly monitor the pH of your culture medium.[10] Consider using a medium with a more robust buffering system like HEPES. 2. Control Experiment: Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess its inherent aqueous stability.[6] |
| Enzymatic Degradation: If using serum-supplemented media, enzymes like esterases and proteases present in the serum can metabolize SB4.[11] | 1. Reduce Serum: If your cell line permits, try reducing the concentration of Fetal Bovine Serum (FBS).[10] 2. Serum-Free Media: For shorter-term experiments, consider using serum-free or reduced-serum media during SB4 treatment.[10] 3. Heat-Inactivated Serum: Using heat-inactivated FBS may reduce the activity of some enzymes.[10] 4. Compare Media: Test SB4 stability in both serum-containing and serum-free media to determine the impact of serum components.[11] | |
| High variability between experimental replicates | Incomplete Solubilization: SB4 may not be fully dissolved in the stock solution or when diluted in the culture medium. | 1. Proper Dissolution: Ensure the compound is fully redissolved after thawing the stock solution by vortexing.[11] 2. Fresh Dilutions: Prepare fresh dilutions of SB4 in the culture medium for each experiment. |
| Inconsistent Sample Handling: Variations in the timing of sample collection and processing can lead to variability. | 1. Standardized Procedures: Ensure precise and consistent timing for all experimental steps.[6] | |
| Disappearance of SB4 from media without detectable degradation products | Binding to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic cell culture plates and pipette tips.[6][11] | 1. Use Low-Binding Plates: Utilize low-protein-binding plates for your experiments.[10][11] 2. Plate Pre-treatment: Consider pre-incubating plates with a protein solution like bovine serum albumin (BSA) to block non-specific binding sites.[10] |
| Cellular Uptake: The compound may be rapidly internalized by the cells. | 1. Analyze Cell Lysates: To quantify cellular uptake, analyze the concentration of SB4 in cell lysates.[6] |
Quantitative Data Summary
The following tables present illustrative data on the stability of a hypothetical small molecule with properties similar to SB4 under various culture conditions. This data is intended for guidance and should be confirmed experimentally for SB4 in your specific system.
Table 1: Stability of a Small Molecule (10 µM) in Different Culture Media at 37°C
| Time (hours) | % Remaining in DMEM + 10% FBS | % Remaining in DMEM (serum-free) | % Remaining in PBS (pH 7.4) |
| 0 | 100 ± 5.0 | 100 ± 4.5 | 100 ± 4.8 |
| 8 | 75 ± 6.2 | 92 ± 5.1 | 98 ± 4.2 |
| 24 | 45 ± 7.1 | 80 ± 5.5 | 95 ± 4.9 |
| 48 | 20 ± 5.8 | 65 ± 6.0 | 91 ± 5.3 |
| 72 | <10 | 50 ± 6.3 | 88 ± 5.0 |
| Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using LC-MS analysis. |
Table 2: Effect of Storage Conditions on Small Molecule Stock Solution (10 mM in DMSO)
| Storage Condition | % Purity after 1 month | % Purity after 6 months |
| Room Temperature | 90 ± 3.5 | 75 ± 4.1 |
| 4°C | 98 ± 2.1 | 92 ± 3.3 |
| -20°C | >99 | 98 ± 2.5 |
| -80°C | >99 | >99 |
| Data are presented as mean ± standard deviation (n=3). Purity is assessed by HPLC analysis. |
Experimental Protocols
Protocol: Assessing the Stability of SB4 in Cell Culture Media using LC-MS
This protocol outlines a general procedure for determining the stability of SB4 in cell culture media.
1. Materials:
-
SB4 compound
-
Anhydrous DMSO
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
24-well tissue culture plates (standard and low-binding)
-
LC-MS system
2. Preparation of Solutions:
-
SB4 Stock Solution (10 mM): Prepare a 10 mM stock solution of SB4 in anhydrous DMSO. Aliquot and store at -80°C.
-
SB4 Working Solution (10 µM): On the day of the experiment, thaw an aliquot of the SB4 stock solution and dilute it in the respective pre-warmed (37°C) media (complete, serum-free, and PBS) to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.
3. Experimental Procedure:
-
Add 1 mL of the 10 µM SB4 working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
For the 0-hour time point, collect the aliquot immediately after adding the working solution.
-
Immediately process the samples or store them at -80°C until analysis.
-
Prepare samples for LC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the concentration of intact SB4 in each sample using a validated LC-MS method.
4. Data Analysis:
-
Calculate the peak area of SB4 for each sample.
-
Determine the percentage of SB4 remaining at each time point by normalizing the peak area to the average peak area at time 0. % Remaining = (Peak Area at time t / Average Peak Area at time 0) x 100
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. BMP signaling agonist sb4 | enzoxazole bone morphogenetic protein 4 signaling agonist | CAS# 100874-08-6 | InvivoChem [invivochem.com]
- 3. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. captivatebio.com [captivatebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
common pitfalls when working with small molecule BMP agonists
Welcome to the technical support center for researchers working with small molecule Bone Morphogenetic Protein (BMP) agonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What are the most common reasons for my small molecule BMP agonist not showing activity in a cell-based assay?
There are several potential reasons for a lack of activity:
-
Compound Instability or Degradation: Small molecules can be unstable in culture media over the course of an experiment. Ensure proper storage of the compound and consider the stability of the molecule in your specific experimental conditions (e.g., temperature, light exposure).
-
Suboptimal Compound Concentration: The effective concentration of a small molecule agonist can vary significantly between different cell types and assay formats. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.[1][2]
-
Incorrect Cell Type or Passage Number: The responsiveness of cells to BMP signaling can change with cell type and passage number. Use a cell line known to be responsive to BMP signaling (e.g., C2C12, HEK293) and ensure you are using cells within a consistent and low passage number range.[3]
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect the activity of your compound. Consider using a more sensitive readout, such as a luciferase reporter assay, which is generally more sensitive than an alkaline phosphatase (ALP) assay.[4][5]
-
Presence of BMP Antagonists: The serum used in your culture media may contain endogenous BMP antagonists like Noggin, which can interfere with the activity of your agonist.[6][7] Consider using a lower serum concentration or serum-free media if appropriate for your cells.
2. How can I be sure that the observed effect of my small molecule is specific to the BMP pathway?
To confirm the specificity of your small molecule agonist, consider the following controls:
-
Use of a BMP Pathway Inhibitor: Co-treatment of your cells with the small molecule agonist and a known BMP pathway inhibitor, such as Dorsomorphin or LDN-193189, should abolish the observed effect if it is indeed mediated by the BMP pathway.[1][8]
-
Western Blot for Phosphorylated SMADs: A hallmark of canonical BMP signaling is the phosphorylation of SMAD1, SMAD5, and SMAD8.[7][9][10] Treatment with a specific BMP agonist should lead to an increase in the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8), which can be detected by Western blotting.[2][11][12]
-
Gene Expression Analysis: Analyze the expression of known BMP target genes, such as Id1 and Id2, using quantitative PCR (qPCR).[1][11] A specific BMP agonist should upregulate the expression of these genes.
-
Use of a Non-responsive Cell Line: As a negative control, test your compound on a cell line that is known to not respond to BMP signaling.
3. My compound is showing high background or inconsistent results in my screening assay. What could be the cause?
High background and inconsistent results can be caused by several factors:
-
Compound Precipitation: Poor solubility of the small molecule in your assay buffer or culture media can lead to precipitation, which can interfere with assay readouts (e.g., by scattering light in absorbance or fluorescence-based assays). Visually inspect your assay plates for any signs of precipitation.
-
Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with a wide range of assays non-specifically.[13][14][15] These "pan-assay interference compounds" (PAINS) can lead to false-positive results.[13] It is advisable to check your compound's structure against known PAINS databases.
-
Cell Viability Issues: At higher concentrations, some small molecules can be toxic to cells, leading to inconsistent results or a decrease in signal. It is important to assess cell viability in parallel with your activity assay, for example, using an MTT or PrestoBlue assay.[3]
Troubleshooting Guides
Guide 1: Low or No Signal in Alkaline Phosphatase (ALP) Assay
| Potential Cause | Troubleshooting Step |
| Insufficient treatment time | Optimize the duration of treatment with the BMP agonist. ALP activity is a downstream marker of osteoblast differentiation and may require several days of treatment to become detectable.[4] |
| Low cell density | Ensure that cells are seeded at an appropriate density to allow for differentiation. Over-confluence or very low density can affect the outcome.[3] |
| Substrate degradation | Prepare the ALP substrate solution fresh before each use and protect it from light. |
| Inactive agonist | Verify the activity of your small molecule agonist using a more direct and rapid assay, such as Western blotting for pSMAD1/5/8. |
| Low assay sensitivity | Consider switching to a more sensitive chemiluminescent or fluorescent substrate for ALP detection. Alternatively, use a luciferase reporter assay for a more sensitive readout of BMP signaling activity.[4][5] |
Guide 2: Inconsistent or Non-reproducible Western Blot Results for pSMAD1/5/8
| Potential Cause | Troubleshooting Step |
| Timing of cell lysis | The phosphorylation of SMADs is a rapid and transient event. Perform a time-course experiment to determine the optimal time point for cell lysis after treatment with your agonist. Peak pSMAD1/5/8 levels are often observed within 30-60 minutes of stimulation.[2] |
| Poor antibody quality | Use a phospho-specific antibody that has been validated for Western blotting and shows high specificity for pSMAD1/5/8.[16] |
| Low protein concentration | Ensure you load a sufficient amount of total protein per lane (typically 20-30 µg) to detect the phosphorylated SMADs.[17] |
| Phosphatase activity | Immediately place cells on ice after treatment and use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein. |
| Loading controls | Use a reliable loading control, such as total SMAD1 or a housekeeping protein like β-actin, to normalize your pSMAD1/5/8 signal.[18] |
Quantitative Data Summary
The following table summarizes the reported effective concentrations of some commonly used small molecule modulators of the BMP pathway. Note that these values can vary depending on the cell type and assay conditions.
| Compound | Target(s) | Reported EC50/IC50 | Reference(s) |
| Dorsomorphin | ALK2, ALK3, ALK6 | IC50: ~0.5 µM (in vitro) | [8] |
| LDN-193189 | ALK2, ALK3 | IC50: ~5 nM (biochemical), ~100 nM (cellular) | [19] |
| Isoliquiritigenin | BMP signaling activator | EC50: ~10 µM | [1][20] |
| 4'-Hydroxychalcone | BMP signaling activator | EC50: ~10 µM | [7][20] |
| Apigenin | BMP signaling activator | EC50: ~3 µM | [20] |
| Diosmetin | BMP signaling activator | EC50: ~1.5 µM | [20] |
Experimental Protocols
Protocol 1: Alkaline Phosphatase (ALP) Activity Assay
This protocol is adapted for C2C12 cells, a commonly used cell line for studying osteoblast differentiation.[3][6]
Materials:
-
C2C12 cells
-
DMEM with 10% FBS and antibiotics
-
Small molecule BMP agonist
-
Recombinant human BMP-2 (positive control)
-
Lysis buffer (e.g., 1% Triton X-100 in TBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
96-well microplate reader
Procedure:
-
Seed C2C12 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
The next day, replace the medium with DMEM containing 2% FBS.
-
Treat the cells with your small molecule agonist at various concentrations. Include a positive control (e.g., 50 ng/mL BMP-2) and a vehicle control (e.g., DMSO).
-
Incubate the cells for 3-5 days.
-
After the incubation period, wash the cells twice with PBS.
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubating for 10 minutes at room temperature with gentle shaking.
-
Transfer 20 µL of the cell lysate from each well to a new 96-well plate.
-
Add 100 µL of pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 15-60 minutes, or until a yellow color develops.
-
Read the absorbance at 405 nm using a microplate reader.[19][21]
Protocol 2: Western Blotting for Phosphorylated SMAD1/5/8
Materials:
-
Cells responsive to BMP signaling
-
Small molecule BMP agonist
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody against pSMAD1/5/8 (e.g., Cell Signaling Technology #9516)[16]
-
Primary antibody for a loading control (e.g., total SMAD1 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for at least 4 hours before treatment.
-
Treat the cells with your small molecule agonist for the desired time (e.g., 30-60 minutes).
-
Immediately after treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSMAD1/5/8 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
Visualizations
Caption: Canonical BMP signaling pathway activated by a small molecule agonist.
Caption: A logical workflow for troubleshooting failed experiments.
References
- 1. Discovery of a Small Molecule BMP Sensitizer for Human Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive bioassay to measure bone morphogenetic protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Activators of BMP Signaling | PLOS One [journals.plos.org]
- 8. Applications of small molecule BMP inhibitors in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of small molecule activators of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. longdom.org [longdom.org]
- 16. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacologic strategies for assaying BMP signaling function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. drmillett.com [drmillett.com]
Technical Support Center: SB431542 (SB4) Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of SB431542 (SB4), a potent inhibitor of the TGF-β superfamily type I activin receptor-like kinases (ALK4, ALK5, and ALK7). Our goal is to help you minimize cytotoxicity and achieve reliable, reproducible results in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SB431542?
SB431542 is a selective, ATP-competitive inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. By inhibiting these receptors, it blocks the phosphorylation of downstream Smad2 and Smad3 proteins, thereby inhibiting the canonical TGF-β signaling pathway. It has minimal effect on the BMP signaling pathway, which involves ALK1, ALK2, ALK3, and ALK6.
Q2: What is the recommended working concentration for SB431542?
The effective concentration of SB431542 can vary depending on the cell line and the desired biological effect. However, a general working concentration range is between 2 µM and 10 µM. It is crucial to perform a dose-response experiment to determine the optimal, lowest effective concentration for your specific cell line to minimize the potential for off-target effects and cytotoxicity.
Q3: How should I prepare and store SB431542 stock solutions?
SB431542 is typically prepared as a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). To prepare, dissolve the powdered compound in the appropriate volume of DMSO. Gentle warming to 37°C for 3-5 minutes can aid in solubilization. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles. When diluted into your cell culture medium, ensure the final DMSO concentration does not exceed 0.5%, as higher concentrations can be toxic to many cell lines.[1]
Q4: Is SB431542 cytotoxic?
The cytotoxicity of SB431542 is cell-line dependent. Some studies report no measurable cytotoxicity at concentrations up to 10 µM or even 50 µM in cell lines such as IMR-90, A549, and H1299.[2][3] However, other studies have observed effects on cell proliferation and apoptosis at similar concentrations in different cell types, such as glioma cell lines. Therefore, it is essential to assess the cytotoxic effect of SB431542 on your specific cell line.
Q5: How long can I treat my cells with SB431542?
Treatment duration can range from a few hours to several days, depending on the experiment. For prolonged treatments, it is important to consider the stability of the compound in your culture medium. It is good practice to replenish the medium with fresh SB431542 every 24-48 hours to maintain a consistent concentration. However, long-term exposure may increase the risk of cytotoxicity or other unintended effects.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death or Unexpected Cytotoxicity | Concentration is too high: The concentration of SB431542 may be toxic to your specific cell line. | Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the IC50 for cytotoxicity and identify a non-toxic working concentration. Start with a broad range of concentrations and narrow down to the lowest effective concentration. |
| Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%.[1] Ideally, keep it below 0.1%.[6] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to SB431542. | Review the literature for data on your specific cell line. If limited information is available, perform thorough cytotoxicity testing. Consider using a less sensitive cell line if your experimental design allows. | |
| Prolonged exposure: Long-term treatment can lead to cumulative toxic effects. | Optimize the treatment duration. If long-term inhibition is required, consider replenishing the media with fresh inhibitor at regular intervals rather than a single high-dose treatment.[4][5] | |
| Inconsistent or No Effect of SB431542 | Suboptimal concentration: The concentration of SB431542 may be too low to effectively inhibit the TGF-β pathway in your cells. | Perform a dose-response experiment to determine the optimal inhibitory concentration. You can assess the phosphorylation of Smad2/3 by western blot as a readout of pathway inhibition. |
| Compound degradation: The SB431542 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. The compound may also be unstable in the cell culture medium over time. | Prepare fresh stock solutions and aliquot them for single use. When possible, prepare fresh dilutions in media for each experiment. For long-term experiments, consider replenishing the media with fresh inhibitor every 24-48 hours. | |
| Cell culture conditions: Variations in cell density, passage number, or media components can alter the cellular response. | Standardize your cell culture protocols. Use cells within a consistent passage number range and seed them at a consistent density for all experiments. | |
| Precipitate in Culture Medium | Poor solubility: SB431542 has low solubility in aqueous solutions. | Pre-warm the cell culture media to 37°C before adding the reconstituted compound. Ensure the stock solution is fully dissolved before diluting it into the media. Mix thoroughly after adding the compound to the media. |
Data Presentation: Cytotoxicity of SB431542
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| IMR-90 | Up to 50 µM | 72 hours | Nearly 100% cell viability | [3] |
| A549 | Up to 10 µM | 72 hours | No significant inhibition of cell proliferation | [2] |
| H1299 | Up to 10 µM | 72 hours | No significant inhibition of cell proliferation | [2] |
| Human Glioma Cell Lines (D54MG, U87MG, U373MG) | 10 µM | Not specified | 60-70% reduction in thymidine (B127349) incorporation | |
| Human Fibroblast-like Synoviocytes | 0-50 µM | Not specified | Not cytotoxic | [6] |
| HepG2 | 2 µM | Not specified | Blocked TGF-β-induced apoptosis | [7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of SB431542 using an MTT Assay
This protocol allows for the determination of the concentration of SB431542 that reduces cell viability by 50% (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
SB431542
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of SB431542 in culture medium from your 10 mM DMSO stock. A common starting range is 0.1, 1, 5, 10, 25, and 50 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SB431542 or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of SB431542
Caption: TGF-β signaling pathway and the inhibitory action of SB431542.
Experimental Workflow for Minimizing Cytotoxicity
Caption: Workflow for optimizing SB431542 concentration to minimize cytotoxicity.
References
- 1. scribd.com [scribd.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for sb4 in research experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB4, a biosimilar of etanercept.
Frequently Asked Questions (FAQs)
Q1: What is SB4 and how does it relate to etanercept?
A1: SB4 is a biosimilar medicinal product to the reference product, Enbrel® (etanercept).[1][2] A biosimilar is a biological product that is highly similar to an already approved original biological product in terms of quality, safety, and efficacy.[3] SB4, marketed as Benepali®, consists of a recombinant human tumor necrosis factor receptor (rTNF-p75) fused to the Fc portion of human immunoglobulin G1 (IgG1).[4] Like etanercept, SB4 functions as a tumor necrosis factor (TNF) inhibitor.[5]
Q2: What is the mechanism of action of SB4?
A2: SB4, like its reference product etanercept, exerts its therapeutic effect by binding to and neutralizing tumor necrosis factor-alpha (TNF-α).[6][7] TNF-α is a pro-inflammatory cytokine that plays a key role in the inflammatory cascade of autoimmune diseases. By binding to soluble TNF-α, SB4 prevents it from interacting with its receptors on the cell surface, thereby inhibiting the downstream inflammatory signaling pathways.[4]
Q3: What are the critical quality attributes (CQAs) that need to be monitored for SB4 in research experiments?
A3: Critical quality attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[7][8] For SB4, key CQAs include:
-
Purity: The proportion of the desired monomeric form of the protein, excluding aggregates (high molecular weight species) and fragments (low molecular weight species).[7]
-
Protein Concentration: Ensuring the correct dosage and activity.[6][7]
-
Post-translational Modifications: Specifically glycosylation, including sialic acid content, which can impact the molecule's stability and function.[6][7]
-
Biological Activity: This is primarily assessed through its ability to bind to TNF-α and neutralize its activity.[6][7]
-
Immunogenicity-related Attributes: Monitoring for factors that could trigger an immune response, such as protein aggregates (high molecular weight species), hydrophobic variants, and specific glycan structures like α-1,3-galactose.[1][9]
Q4: I am observing variability in my experimental results when using different batches of SB4. What could be the cause?
A4: While SB4 has demonstrated a high degree of batch-to-batch consistency, slight variations can still occur.[7][8] Here are some potential causes for variability in your results:
-
Improper Storage and Handling: Ensure that SB4 is stored at the recommended temperature and handled according to the manufacturer's instructions to prevent degradation or aggregation.
-
Assay Performance: Variability in your experimental assay, including reagents, instrument calibration, and operator technique, can contribute to inconsistent results. It is crucial to run appropriate controls in every experiment.
-
Minor Batch-to-Batch Differences: Although SB4 batches are released within strict specification limits, minor differences in CQAs might exist.[6][7] Refer to the certificate of analysis for each batch to assess any potential differences.
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity of SB4 in a TNF-α Neutralization Assay
| Possible Cause | Troubleshooting Step |
| Improper Storage | Verify that the SB4 has been stored at the recommended temperature (typically 2°C to 8°C) and has not been frozen. |
| Incorrect Dilution | Double-check all dilution calculations and ensure accurate pipetting. Prepare fresh dilutions for each experiment. |
| Reagent Issues | Ensure that the TNF-α and the cell line used in the assay are viable and responsive. Test the assay with a known positive control. |
| Expired Product | Check the expiration date of the SB4 batch. Do not use expired material. |
Issue 2: High Levels of Aggregates Detected by Size Exclusion Chromatography (SEC)
| Possible Cause | Troubleshooting Step |
| Inappropriate Storage Conditions | Exposure to freezing temperatures, high temperatures, or vigorous agitation can cause protein aggregation. Review storage and handling procedures. |
| Incorrect Buffer/Solvent Conditions | Ensure the buffer used for dilution and analysis is compatible with SB4 and does not induce aggregation. |
| Sample Over-concentration | If you are concentrating the sample, be aware that this can sometimes lead to aggregation. |
Quantitative Data Summary
The following tables summarize the batch-to-batch consistency of SB4 for key quality attributes based on published data.
Table 1: SB4 Batch-to-Batch Purity and High Molecular Weight (HMW) Species [7]
| Parameter | Number of Batches Tested | Range | Median |
| Purity (%) | 120 | 96.8 - 98.2 | 97.6 |
| HMW Species (%) | 120 | 0.5 - 1.4 | 0.9 |
Table 2: SB4 Batch-to-Batch Biological Activity [7]
| Parameter | Number of Batches Tested | Range (%) | Median (%) |
| TNF-α Neutralization | 120 | 82 - 118 | 98 |
Experimental Protocols
1. TNF-α Neutralization Assay (Principle and Key Steps)
This assay evaluates the biological activity of SB4 by measuring its ability to inhibit the cytotoxic effect of TNF-α on a sensitive cell line (e.g., L929 mouse fibroblast cells).
-
Cell Seeding: Plate a TNF-α sensitive cell line at an appropriate density in a 96-well plate and incubate to allow for cell attachment.
-
Sample Preparation: Prepare a series of dilutions of the SB4 test sample and a reference standard.
-
Neutralization Reaction: Pre-incubate the SB4 dilutions with a constant concentration of TNF-α to allow for binding and neutralization.
-
Cell Treatment: Add the SB4/TNF-α mixtures to the plated cells. Include controls with cells only, cells with TNF-α only, and cells with SB4 only.
-
Incubation: Incubate the plates for a sufficient period to allow TNF-α to induce cytotoxicity in the absence of SB4.
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or crystal violet assay.
-
Data Analysis: Calculate the concentration of SB4 required to neutralize 50% of the TNF-α activity (IC50) and compare it to the reference standard.
2. Size Exclusion Chromatography (SEC) for Aggregate Analysis (Principle)
SEC is a chromatographic technique that separates molecules based on their size. It is used to quantify the amount of high molecular weight (HMW) species, or aggregates, in a sample of SB4. Larger molecules (aggregates) elute from the column earlier than smaller molecules (monomers). The percentage of HMW species is determined by comparing the peak area of the aggregates to the total peak area of all species.
Visualizations
Caption: Mechanism of action of SB4 in neutralizing TNF-α.
Caption: A generalized workflow for the quality control of SB4 batches.
References
- 1. Evaluation of the structural, physicochemical, and biological characteristics of SB4, a biosimilar of etanercept. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Evaluation of the structural, physicochemical, and biological characteristics of SB4, a biosimilar of etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB4 in the Era of Biosimilars: Clinical Data and Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etanercept biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etanercept biosimilar SB-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Variable Results in SB4-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and troubleshoot variable results in SB4-based assays. SB4 is a biosimilar to etanercept, a therapeutic protein that functions by neutralizing the cytokine Tumor Necrosis Factor-alpha (TNF-α). Assays measuring the efficacy of SB4, therefore, focus on its ability to inhibit TNF-α activity.
Frequently Asked Questions (FAQs)
Q1: What is SB4 and how does it work?
SB4 is a biosimilar of etanercept. It is a fusion protein that consists of the extracellular domain of the human tumor necrosis factor receptor 2 (TNFR2/p75) linked to the Fc portion of human IgG1. SB4 functions as a competitive inhibitor of TNF-α. By binding to TNF-α, it prevents the cytokine from interacting with its cell surface receptors, thereby blocking the downstream inflammatory signaling cascade.[1][2]
Q2: What types of assays are commonly used to assess SB4 bioactivity?
The bioactivity of SB4 is primarily assessed through its ability to neutralize TNF-α. Common assays include:
-
TNF-α Neutralization Assays: These assays directly measure the ability of SB4 to inhibit TNF-α-induced cytotoxicity in a sensitive cell line (e.g., L929 murine fibroblasts).[3]
-
Reporter Gene Assays: These assays utilize a cell line engineered with a reporter gene (e.g., luciferase) under the control of a TNF-α-responsive promoter (like NF-κB). Inhibition of TNF-α by SB4 leads to a decrease in reporter gene expression.[4]
-
Binding Assays: Techniques like ELISA can be used to confirm the binding affinity of SB4 to TNF-α.
Q3: What is the underlying signaling pathway that SB4 modulates?
SB4 modulates the TNF-α signaling pathway. When TNF-α binds to its receptor (primarily TNFR1), it triggers a signaling cascade that can lead to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of genes involved in inflammation, cell survival, and apoptosis. SB4 prevents the initiation of this cascade by sequestering TNF-α.[5][6][7][8][9]
References
- 1. Etanercept biosimilar SB-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etanercept biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TNF Signaling Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
Validation & Comparative
Validating the Specificity of SB43154A Guide to Validating the Specificity of SB431542 for the BMP Pathway
For researchers in cell biology, developmental biology, and drug discovery, the precise modulation of signaling pathways is paramount. The Transforming Growth Factor-β (TGF-β) superfamily, which includes the Bone Morphogenetic Protein (BMP) pathway, plays a critical role in a myriad of cellular processes. Small molecule inhibitors are invaluable tools for dissecting these pathways, but their utility is contingent on their specificity. This guide provides a comprehensive comparison of SB431542 (SB4), a widely used inhibitor, and its specificity for the TGF-β/Activin/Nodal branch over the BMP pathway.
SB431542 is a potent and selective inhibitor of the TGF-β type I receptors Activin receptor-like kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4][5] It functions by competing with ATP for binding to the kinase domain of these receptors, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3.[2][6] Crucially, SB431542 exhibits minimal inhibitory activity against the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, which are responsible for phosphorylating Smad1, Smad5, and Smad9.[1][3][7] This selectivity makes SB431542 an essential tool for distinguishing between the TGF-β and BMP signaling cascades.
Comparative Analysis of Inhibitor Specificity
To contextualize the specificity of SB431542, it is useful to compare its performance with other commonly used inhibitors of the TGF-β superfamily. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various inhibitors against different ALK receptors.
| Inhibitor | Target Pathway(s) | ALK2 (BMP) IC50 (nM) | ALK3 (BMP) IC50 (nM) | ALK4 (TGF-β/Activin) IC50 (nM) | ALK5 (TGF-β) IC50 (nM) | ALK6 (BMP) IC50 (nM) |
| SB431542 | TGF-β/Activin/Nodal | >10,000 | >10,000 | 140[1] | 94[1][4][5][8] | >10,000 |
| Dorsomorphin | BMP | 108 | 30 | - | >20,000 | 23 |
| LDN-193189 | BMP | 5 | 0.2 | - | >10,000 | - |
| A-83-01 | TGF-β/Activin/Nodal | - | - | 45 | 12 | - |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is a compilation from various sources for comparative purposes.
As the data indicates, SB431542 is highly selective for ALK4 and ALK5, with negligible activity against the BMP receptors ALK2, ALK3, and ALK6. In contrast, Dorsomorphin and its more potent analog LDN-193189 are selective inhibitors of the BMP pathway. A-83-01, similar to SB431542, targets the TGF-β branch.
Experimental Protocols for Specificity Validation
Validating the specificity of any inhibitor is crucial for the robust interpretation of experimental results. Below are detailed protocols for key experiments to confirm the specificity of SB431542.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of a purified receptor.
Objective: To determine the IC50 of SB431542 for various ALK receptors.
Methodology:
-
Reagents: Recombinant purified kinase domains of ALK2, ALK3, ALK4, ALK5, and ALK6; recombinant Smad substrate (e.g., Smad1 for BMP receptors, Smad2/3 for TGF-β receptors); [γ-³²P]ATP; SB431542; kinase assay buffer.
-
Procedure:
-
Prepare a series of dilutions of SB431542.
-
In a microtiter plate, combine the kinase, its corresponding Smad substrate, and the diluted inhibitor in the kinase assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE and autoradiography, or a filter-binding assay.
-
Quantify the amount of incorporated radioactivity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of Smad Phosphorylation
This cell-based assay assesses the inhibitor's effect on the downstream signaling events in a cellular context.
Objective: To evaluate the effect of SB431542 on TGF-β- and BMP-induced Smad phosphorylation.
Methodology:
-
Cell Culture: Culture a cell line responsive to both TGF-β and BMP (e.g., HaCaT, C2C12).
-
Treatment:
-
Pre-treat cells with varying concentrations of SB431542 for 1-2 hours.
-
Stimulate the cells with either a TGF-β ligand (e.g., TGF-β1) or a BMP ligand (e.g., BMP4) for 30-60 minutes.
-
Include unstimulated and vehicle-treated controls.
-
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Smad2/3 (pSmad2/3) and phosphorylated Smad1/5/9 (pSmad1/5/9).
-
Use antibodies against total Smad proteins and a housekeeping protein (e.g., GAPDH) as loading controls.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify the band intensities to determine the level of Smad phosphorylation in each condition.
Luciferase Reporter Assay
This assay measures the transcriptional activity of the Smad pathway in response to ligand stimulation and inhibitor treatment.
Objective: To quantify the inhibitory effect of SB431542 on TGF-β- and BMP-induced gene expression.
Methodology:
-
Plasmids: Use a luciferase reporter construct containing Smad-binding elements (SBE) in its promoter. For the BMP pathway, a reporter driven by an Id1 promoter fragment can be used.
-
Transfection: Transfect the reporter plasmid into a suitable cell line. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
Treatment:
-
After transfection, pre-treat the cells with SB431542.
-
Stimulate with either TGF-β1 or BMP4.
-
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the reporter activity in treated cells to that of the controls.
Visualizing the Signaling Pathways and Experimental Workflow
To further clarify the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: TGF-β and BMP signaling pathways with inhibitor targets.
Caption: Experimental workflow for validating inhibitor specificity.
By employing the described experimental protocols and understanding the distinct signaling pathways, researchers can confidently validate the specificity of SB431542 and effectively utilize it as a tool to dissect the intricate roles of the TGF-β and BMP pathways in their biological systems of interest.
References
- 1. stemcell.com [stemcell.com]
- 2. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. stemcell.com [stemcell.com]
Navigating TGF-β Superfamily Signaling: A Comparative Guide to Recombinant BMP4 and the Inhibitor SB431542
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two key modulators of the TGF-β superfamily, recombinant Bone Morphogenetic Protein 4 (BMP4) and the small molecule inhibitor SB431542. This guide delves into their mechanisms of action, experimental applications, and comparative effects in cellular differentiation.
In the intricate world of cellular signaling, the Transforming Growth Factor-beta (TGF-β) superfamily plays a pivotal role in directing a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Within this superfamily, distinct branches, such as the BMP/GDF and Activin/Nodal/TGF-β pathways, often exhibit opposing or synergistic effects. Researchers frequently modulate these pathways to direct cell fate, particularly in the context of stem cell differentiation. This guide provides a comparative overview of two widely used tools for this purpose: recombinant BMP4, a potent ligand that activates the BMP signaling cascade, and SB431542, a selective inhibitor of the Activin/Nodal/TGF-β branch.
Mechanism of Action: A Tale of Two Pathways
BMP4 and SB431542 target different arms of the TGF-β superfamily signaling network. BMP4 initiates signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream signaling molecules known as SMADs—specifically SMAD1, SMAD5, and SMAD8. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.
Conversely, SB431542 is a small molecule inhibitor that selectively targets the type I receptors of the Activin/Nodal/TGF-β pathway, namely ALK4, ALK5 (also known as TβRI), and ALK7. By blocking the kinase activity of these receptors, SB431542 prevents the phosphorylation of their downstream effectors, SMAD2 and SMAD3. This inhibition effectively silences the Activin/Nodal/TGF-β signaling cascade. The interplay between these two pathways is crucial in many developmental processes, and the use of both BMP4 and SB431542 allows for precise manipulation of cell fate decisions.
Comparative Efficacy in Directed Differentiation
The differential effects of recombinant BMP4 and SB431542 are particularly evident in the directed differentiation of pluripotent stem cells (PSCs). The precise balance between the BMP and Activin/Nodal signaling pathways often determines the germ layer specification and subsequent cell fate.
For instance, in the context of hematopoietic differentiation, the sequential and combined application of these molecules is critical. Early mesoderm induction from human PSCs often requires the activation of the Activin/Nodal pathway. However, to specify hematopoietic fate from this mesoderm, inhibition of this pathway by SB431542 alongside the activation of the BMP pathway with BMP4 is a common strategy.
Below is a summary of the typical effects and concentrations used in the directed differentiation of hematopoietic progenitor cells from human pluripotent stem cells.
| Parameter | Recombinant BMP4 | SB431542 |
| Target Pathway | BMP Signaling | Activin/Nodal/TGF-β Signaling |
| Molecular Target | BMP Type I/II Receptors | ALK4, ALK5, ALK7 |
| Cellular Effect | Promotes hematopoietic specification from mesoderm | Inhibits definitive endoderm and promotes mesoderm formation; later, can enhance hematopoietic specification by inhibiting opposing signals |
| Typical Working Concentration | 5-50 ng/mL | 5-10 µM |
| Effect on Gene Expression | Upregulates hematopoietic markers (e.g., CD34, GATA2) | In early stages, prevents upregulation of endoderm markers (e.g., SOX17); in later stages, can enhance hematopoietic marker expression by blocking anti-hematopoietic signals |
| Outcome in Hematopoietic Differentiation | Essential for specifying hematopoietic mesoderm | Used in combination with other factors to first generate mesoderm and then to promote hematopoietic fate over other mesodermal or endodermal fates |
Experimental Protocols: A Workflow for Hematopoietic Differentiation
A common application for both recombinant BMP4 and SB431542 is in protocols for generating hematopoietic progenitor cells from human PSCs. The following provides a generalized workflow.
Objective: To differentiate human pluripotent stem cells (hPSCs) into hematopoietic progenitor cells (HPCs).
Materials:
-
hPSCs (e.g., H1 or H9 cell lines)
-
Matrigel or other suitable extracellular matrix
-
mTeSR1 or other appropriate hPSC maintenance medium
-
Differentiation medium (e.g., StemPro-34)
-
Recombinant human BMP4
-
SB431542
-
Recombinant human bFGF (basic Fibroblast Growth Factor)
-
Recombinant human VEGF (Vascular Endothelial Growth Factor)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD34, anti-CD43, anti-CD45)
Methodology:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 70-80% confluency.
-
Mesoderm Induction (Day 0-4):
-
On Day 0, switch the medium to a basal differentiation medium supplemented with growth factors to induce mesoderm. A common cocktail includes BMP4 (e.g., 20 ng/mL) and bFGF (e.g., 20 ng/mL). SB431542 (e.g., 10 µM) can also be included from the start to inhibit endoderm formation and promote mesoderm specification.
-
Change the medium daily.
-
-
Hematopoietic Specification (Day 4-10):
-
On Day 4, switch the medium to a hematopoietic-supportive medium (e.g., StemPro-34) supplemented with a different cocktail of growth factors, which often includes BMP4 (e.g., 20 ng/mL) and VEGF (e.g., 50 ng/mL). The continued presence of SB431542 during this stage can be beneficial in some protocols to further enhance hematopoietic fate by inhibiting alternative cell fates.
-
Culture for an additional 6-8 days. During this time, hematopoietic progenitor cells will emerge and can be observed as floating cells in the culture supernatant.
-
-
Harvesting and Analysis:
-
From Day 10 onwards, harvest the floating cells.
-
Analyze the cell population for the expression of hematopoietic markers such as CD34, CD43, and CD45 using flow cytometry.
-
Concluding Remarks
Recombinant BMP4 and the small molecule inhibitor SB431542 are powerful tools for dissecting and directing cellular processes governed by the TGF-β superfamily. While BMP4 acts as a potent activator of the BMP signaling pathway, driving cells towards specific fates such as osteogenesis and hematopoiesis, SB431542 provides a means to selectively block the often-competing signals from the Activin/Nodal/TGF-β pathway. Their combined use in a temporally controlled manner allows for a level of precision in directed differentiation that is often unattainable with either molecule alone. Understanding the distinct yet interconnected roles of these pathways is fundamental for researchers in regenerative medicine, developmental biology, and drug discovery.
sb4 versus other small molecule BMP signaling agonists
A Comprehensive Guide to Small Molecule BMP Signaling Agonists: SB4 and Alternatives
For researchers and professionals in drug development, small molecule agonists of the Bone Morphogenetic Protein (BMP) signaling pathway represent a promising therapeutic avenue for a variety of conditions, including chronic kidney disease, bone fractures, and pulmonary arterial hypertension. These compounds offer a cost-effective and potentially more deliverable alternative to recombinant BMPs. This guide provides an objective comparison of the benzoxazole (B165842) compound SB4 with other notable small molecule BMP signaling agonists, supported by experimental data.
The BMP Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD9 (often referred to as SMAD1/5/8 or 1/5/9). These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins.
Comparison of Small Molecule BMP Signaling Agonists
The following tables summarize the key characteristics and reported performance of SB4 and other classes of small molecule BMP signaling agonists.
Table 1: Overview of Small Molecule BMP Signaling Agonists
| Compound Class | Example(s) | Mechanism of Action | Reported Potency | Key Features |
| Benzoxazole | SB4 | Stabilizes intracellular phosphorylated SMAD1/5/9.[1] | EC50 = 74 nM[2][3][4][5] | Bypasses inhibition by Noggin and Type I BMP receptor inhibitors.[1] |
| Indolyl-benzimidazoles | SY-LB-35, SY-LB-57 | Full agonists of the BMP receptor, stimulating both canonical (Smad) and non-canonical (PI3K/Akt, MAPK) pathways.[6][7] | Induce significant cell viability increases at concentrations from 0.01 µM to 10 µM.[1] | Promote osteogenic differentiation and in vitro wound healing.[7] |
| Flavonoids (Chalcones) | Isoliquiritigenin, 4'-Hydroxychalcone | Activate both canonical (Smad1/5 phosphorylation) and non-canonical (Erk1/2 phosphorylation) pathways.[8][9] | EC50 values range from approximately 5 to 10 µM in reporter assays.[10] | Known to have potential for off-target effects (PAINS class).[11] |
| Carbazole Derivative | PD407824 | Acts as a BMP sensitizer (B1316253) by inhibiting CHK1, leading to the depletion of SMAD2/3.[12] | EC50 decreases with increasing BMP4 concentration (e.g., 0.12 µM with 1 ng/ml BMP4).[12] | Increases cellular sensitivity to sub-threshold concentrations of BMP4.[13] |
Table 2: Quantitative Performance Data
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| SB4 | BRE-Luciferase Reporter | HEK293 | EC50 | 74 nM | [2][3][4][5] |
| SB4 | p-SMAD1/5/9 Western Blot | Primary Mouse Kidney Epithelial Cells | - | Dose-dependent increase (0.05 µM - 1 µM) | [5][11] |
| Isoliquiritigenin | Luciferase Reporter | C33A-2D2 | EC50 | 8.6 µM | [10] |
| 4'-Hydroxychalcone | Luciferase Reporter | C33A-2D2 | EC50 | 5.2 µM | [10] |
| SY-LB-57 | Cell Viability | C2C12 | IC50 | 807.93 µM (for toxicity) | [1] |
| PD407824 | Luciferase Reporter (with 1 ng/ml BMP4) | Not Specified | EC50 | 0.12 µM | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to characterize small molecule BMP signaling agonists.
Cell-Based Luciferase Reporter Assay
This assay is a primary high-throughput screening method to identify compounds that activate the BMP signaling pathway.
Principle: Cells are engineered to express a luciferase reporter gene under the control of a BMP-responsive element (BRE), often derived from the Id1 promoter. Activation of the BMP pathway leads to the transcription of luciferase, and the resulting luminescence is measured as a proxy for pathway activation.
Protocol Outline:
-
Cell Seeding: Plate BRE-luciferase reporter cells (e.g., HEK293 or C2C12 stable cell lines) in 96- or 384-well plates and allow them to attach overnight.[14][15]
-
Compound Treatment: Treat the cells with various concentrations of the small molecule agonists. Include a positive control (e.g., recombinant BMP4) and a negative control (e.g., DMSO vehicle).[16]
-
Incubation: Incubate the plates for a defined period, typically 16-24 hours.[14][16]
-
Lysis and Luminescence Measurement: Lyse the cells and add a luciferase substrate. Measure the luminescence using a luminometer.[14]
-
Data Analysis: Normalize the data to controls and calculate EC50 values from dose-response curves.
Western Blotting for Phosphorylated SMADs
This technique is used to confirm that the activation of the BMP pathway by a small molecule agonist involves the canonical SMAD signaling cascade.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using an antibody that specifically recognizes the phosphorylated form of SMAD1/5/9, one can quantify the level of activation of the canonical BMP pathway.
Protocol Outline:
-
Cell Treatment: Culture cells (e.g., primary mouse kidney epithelial cells or C2C12 myoblasts) and treat them with the small molecule agonist for a specified time course (e.g., 0-60 minutes).[11]
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated SMAD1/5/9.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total SMAD1 or β-actin) to determine the relative increase in SMAD phosphorylation.[14]
Concluding Remarks
SB4 is a potent and specific small molecule agonist of the BMP signaling pathway with a well-characterized mechanism of action that involves the stabilization of p-SMAD1/5/9.[1] Its ability to bypass common inhibitory mechanisms makes it a valuable research tool and a potential therapeutic candidate.[1] Other classes of small molecule agonists, such as the indolyl-benzimidazoles SY-LB-35 and SY-LB-57, show promise as full receptor agonists, while compounds like PD407824 act through a distinct sensitization mechanism.[6][12] Flavonoids also demonstrate BMP agonist activity, though their potential for off-target effects warrants careful consideration.[8][11]
The choice of a small molecule BMP agonist will depend on the specific research question or therapeutic goal. For applications requiring potent and direct activation downstream of the receptor, SB4 is an excellent candidate. For studies investigating receptor-level activation or synergistic effects with BMP ligands, the indolyl-benzimidazoles or PD407824, respectively, may be more suitable. Further head-to-head comparative studies under standardized conditions will be invaluable in fully elucidating the relative advantages of these different classes of small molecule BMP signaling agonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TGF beta Receptor (TGFBR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SY-LB-35|2603461-70-5|COA [dcchemicals.com]
- 5. SY-LB-35 - MedChem Express [bioscience.co.uk]
- 6. Discovery of a novel class of benzimidazoles as highly effective agonists of bone morphogenetic protein (BMP) receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. Identification of Small Molecule Activators of BMP Signaling | PLOS One [journals.plos.org]
- 9. Identification of Small Molecule Activators of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Effects of chalcones and flavones on BMP signaling. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Small Molecule BMP Sensitizer for Human Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Development and optimization of a cell-based assay for the selection of synthetic compounds that potentiate bone morphogenetic protein-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling the Transcriptional Impact of SB4: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gene expression changes induced by SB4, a potent and selective agonist of Bone Morphogenetic Protein 4 (BMP4) signaling. We delve into the supporting experimental data, detailed methodologies, and the underlying signaling pathways.
SB4 operates by augmenting the canonical BMP signaling pathway, leading to the phosphorylation of SMAD-1/5/9 and the subsequent modulation of downstream gene expression. This guide will compare the effects of SB4 with BMP4, a key growth factor, and provide a clear overview of its impact on cellular transcription.
Quantitative Analysis of SB4-Induced Gene Expression Changes
The following tables summarize the quantitative data from key studies investigating the effects of SB4 on gene expression.
Comparison of SB4 and BMP4 on Germ Line Gene Expression
This table, with data derived from a 2022 study by Tehrani et al. published in Differentiation, compares the relative gene expression changes in mouse embryonic stem cells treated with either SB4 or BMP4. The data highlights the differential effects of these two molecules on key genes involved in germ line differentiation.
| Gene | Treatment | Fold Change (vs. Control) | p-value |
| Blimp1 | SB4 | Lower than BMP4 | < 0.05 |
| BMP4 | Higher than SB4 | < 0.05 | |
| Tfap2c | SB4 | Higher than BMP4 | < 0.05 |
| BMP4 | Lower than SB4 | < 0.05 | |
| Prdm14 | SB4 + BMP4 | Increased | < 0.05 |
| Nanos3 | SB4 + BMP4 | Increased | < 0.05 |
| Stella (Dppa3) | SB4 + BMP4 | Increased | < 0.05 |
Note: The exact fold changes were not available in the abstract. The table reflects the reported relative expression levels.
SB4-Induced Upregulation of BMP4 Target Genes
Data from a 2019 study by Bradford et al. in the Journal of Biological Chemistry demonstrated that SB4 significantly upregulates the expression of known BMP4 target genes, Id1 and Id3, in human renal cells.
| Gene | Treatment | Fold Change (vs. Control) | p-value |
| Id1 | SB4 (10 µM) | ~2.5 | < 0.05 |
| Id3 | SB4 (10 µM) | ~3.0 | < 0.05 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps for quantifying mRNA levels of target genes following treatment with SB4 or other compounds.
-
Cell Culture and Treatment:
-
Culture cells (e.g., human renal cells or mouse embryonic stem cells) in appropriate media and conditions.
-
Treat cells with the desired concentration of SB4 (e.g., 10 µM), BMP4, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., QuantiTect Reverse Transcription Kit, Qiagen) as per the manufacturer's protocol.
-
-
Quantitative PCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for the target genes (Id1, Id3, Blimp1, etc.) and a housekeeping gene for normalization (e.g., GAPDH).
-
A typical reaction mixture includes cDNA, SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
-
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the SB4 signaling pathway and the experimental workflow for gene expression analysis.
Caption: SB4 activates the canonical BMP signaling pathway.
Caption: Experimental workflow for analyzing gene expression changes.
Cross-Validation of SB4 Effects in Different Cell Types: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of the small molecule SB4, a potent bone morphogenetic protein 4 (BMP4) agonist, across various cell types. This document summarizes key experimental findings, details methodologies, and contrasts SB4 with its biological counterpart, BMP4.
SB4 is a benzoxazole (B165842) compound that activates the canonical BMP signaling pathway.[1][2] It functions by stabilizing the intracellular phosphorylation of SMAD-1/5/9, key second messengers in this pathway.[1][2] This targeted mechanism makes SB4 a valuable tool for investigating BMP signaling and a potential therapeutic agent. This guide offers a side-by-side look at its performance in diverse cellular contexts.
Comparative Efficacy of SB4 Across Different Cell Lines
The following table summarizes the observed effects of SB4 in various cell types, highlighting the compound's consistent mechanism of action and cell-specific outcomes.
| Cell Line | Cell Type | SB4 Concentration | Duration | Key Effects | Reference |
| HEK293 | Human Embryonic Kidney | 74 nM (EC50) | Not Specified | Activation of a BMP reporter | [1] |
| BRE-Luc | Reporter Cell Line | 1 µM | 0-60 min | Stabilized p-SMAD-1/5/9 to enhance transcriptional response | [3] |
| PRECs | Primary Mouse Kidney Epithelial Cells | 0.05 µM - 1 µM | 24 hours | Dose-dependent increase in p-SMAD-1/5/9 abundance | [1][3] |
| AtT20/D16v-F2 | Corticotroph Pituitary Neuroendocrine Tumor | 40 µM | 24-48 hours | Induced apoptosis, inhibited cell proliferation (G1/S phase arrest), and activated autophagy | [4][5] |
| Mouse ESCs | Mouse Embryonic Stem Cells | Not Specified | Not Specified | Induced germ line gene expression (Blimp1, Tfap2c) | [6] |
Head-to-Head Comparison: SB4 vs. BMP4
A key aspect of understanding SB4's utility is comparing its activity to recombinant human BMP4 (rhBMP4), the natural ligand it agonizes.
| Feature | SB4 | rhBMP4 | Key Findings | Reference |
| Mechanism | Stabilizes intracellular p-SMAD-1/5/9 | Extracellular ligand, binds to Type I/II BMP receptors | SB4 acts downstream of the receptor and can bypass extracellular inhibitors like Noggin.[1] | [1] |
| Germ Cell Differentiation | Induces Blimp1 expression | Induces Blimp1 expression | SB4 induced Blimp1 at lower levels than BMP4 but resulted in significantly higher expression of the downstream target Tfap2c.[6] | [6] |
| Co-treatment | N/A | N/A | The combination of SB4 and BMP4 enhanced the expression of several germ line genes (Prdm14, Nnose3, Stella) more than either agent alone.[6] | [6] |
| Inhibition by Noggin | Not inhibited | Inhibited | The effects of SB4 are not blocked by the BMP inhibitor Noggin, unlike BMP4.[1][4] | [1][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental application of SB4, the following diagrams are provided.
Caption: Canonical BMP4 signaling pathway and the intracellular point of action for SB4.
Caption: A generalized experimental workflow for assessing the cellular effects of SB4.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of SB4.
Western Blot for p-SMAD-1/5/9 Detection
This protocol is adapted from studies in Primary Mouse Kidney Epithelial Cells (PRECs) and BRE-Luc cells.[1][3]
-
Cell Culture and Treatment:
-
Plate PRECs or BRE-Luc cells and grow to 70-80% confluency.
-
For PRECs, serum-starve the cells for 24 hours prior to treatment to reduce basal BMP signaling.[1][3]
-
Treat cells with SB4 at desired concentrations (e.g., 0.05 µM to 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 15 minutes to 24 hours).[3]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-SMAD-1/5/9 and total SMAD-1 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
Cell Viability and Apoptosis Assays in AtT20/D16v-F2 Cells
This protocol is based on the investigation of SB4's effects on a pituitary tumor cell line.[4]
-
Cell Culture and Treatment:
-
Cell Viability (MTT Assay):
-
Following treatment, add MTT solution to each well and incubate for 4 hours.
-
Remove the media and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells after treatment.
-
Wash with PBS and resuspend in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Analyze the stained cells using a flow cytometer to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest and fix cells in cold 70% ethanol.
-
Treat with RNase A and stain with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[5]
-
Gene Expression Analysis in Mouse Embryonic Stem Cells (mESCs)
This protocol is derived from a study comparing SB4 and BMP4 in inducing germ line differentiation.[6]
-
Embryoid Body (EB) Formation and Treatment:
-
Differentiate mESCs into EBs using the hanging drop method.
-
On day 2 of differentiation, treat the EBs with either SB4, BMP4, or a combination of both.
-
-
RNA Extraction and qRT-PCR:
-
Harvest EBs at a specified time point (e.g., 48 hours post-treatment).
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., Blimp1, Tfap2c, Prdm14, Stella) and a housekeeping gene for normalization (e.g., β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
References
- 1. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bone Morphogenetic Protein Signaling Agonist SB4 (BMPSB4) Inhibits Corticotroph Pituitary Neuroendocrine Tumors by Activation of Autophagy via a BMP4/SMADs-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison between BMP4 and SB4 in inducing germ line gene expression pattern during embryonic stem cells differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Benzoxazole Compounds in Oncological Research
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole (B165842) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] This guide presents a comparative study of newly synthesized benzoxazole derivatives, highlighting their potential as anticancer agents. The following sections provide a detailed comparison of their biological performance, supported by experimental data, methodologies, and an exploration of their mechanisms of action through key signaling pathways.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various benzoxazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. The data below, collated from recent studies, showcases the performance of several promising benzoxazole compounds against breast (MCF-7), colorectal (HCT-116), and non-small cell lung cancer (NCI-H460) cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Compound 3m | MCF-7 (Breast) | Not Specified (Attractive anticancer effect) | Doxorubicin | Not Specified | [3] |
| Compound 3n | MCF-7 (Breast) | Not Specified (Attractive anticancer effect) | Doxorubicin | Not Specified | [3] |
| Compound 4 | HCT-116 (Colorectal) | 25.5 | 5-Fluorouracil | 4.2 | [4] |
| Compound 6 | HCT-116 (Colorectal) | 24.5 | 5-Fluorouracil | 4.2 | [4] |
| Compound 25 | HCT-116 (Colorectal) | 26.3 | 5-Fluorouracil | 4.2 | [4] |
| Compound 26 | HCT-116 (Colorectal) | 26.0 | 5-Fluorouracil | 4.2 | [4] |
| Compound 30 | NCI-H460 (Lung) | 1.7 | Etoposide | 6.1 | [5] |
| Compound 33 | NCI-H460 (Lung) | 1.1 | Etoposide | 6.1 | [5] |
| Compound 36 | NCI-H460 (Lung) | 1.3 | Etoposide | 6.1 | [5] |
| Compound 40 | NCI-H460 (Lung) | 0.4 | Etoposide | 6.1 | [5] |
| Compound 45 | NCI-H460 (Lung) | 0.9 | Etoposide | 6.1 | [5] |
| Compound 46 | NCI-H460 (Lung) | 1.1 | Etoposide | 6.1 | [5] |
| Compound 47 | NCI-H460 (Lung) | 1.3 | Etoposide | 6.1 | [5] |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of benzoxazole derivatives are often attributed to their interaction with specific molecular targets within cancer cells, leading to the modulation of critical signaling pathways.
One of the primary mechanisms for many 2-arylbenzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][6] This receptor tyrosine kinase plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] By blocking the VEGF/VEGFR-2 signaling cascade, these compounds can effectively stifle tumor progression.
Caption: VEGFR-2 signaling pathway inhibited by benzoxazole compounds.
Another significant mechanism of action for some benzoxazole derivatives is the induction of apoptosis, or programmed cell death. For instance, certain benzoxazole-acrylonitriles have been shown to induce DNA damage, leading to cell cycle arrest and apoptosis.[7] This process is often mediated through the aryl hydrocarbon receptor (AhR) and subsequent activation of cytochrome P450 enzymes like CYP1A1, similar to the mechanism of the anticancer prodrug Phortress.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ajphs.com [ajphs.com]
- 7. Benzoxazole-Acrylonitriles: Dual Bioactivity and DNA Binding from a Sustainable Synthetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Effects of SB4 on Cellular Phenotype
For researchers, scientists, and drug development professionals, understanding the long-term effects of a compound on cellular phenotype is critical. The designation "SB4" is associated with two distinct molecules in biomedical research: a biosimilar of the anti-inflammatory drug etanercept, and a small molecule modulator of key signaling pathways. This guide provides a comprehensive comparison of their long-term effects on cell phenotype, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Section 1: SB4 (Etanercept Biosimilar) - An Anti-TNF-α Biologic
SB4 (marketed as Benepali® or Brenzys®) is a biosimilar to the reference product etanercept (Enbrel®), a tumor necrosis factor-alpha (TNF-α) inhibitor. It is primarily used in the treatment of autoimmune inflammatory diseases such as rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Its long-term effects on cellular phenotype are predominantly observed in the context of the immune system.
Mechanism of Action
Etanercept, and by extension its biosimilar SB4, is a dimeric fusion protein consisting of the extracellular domain of the human 75-kilodalton tumor necrosis factor receptor (TNFR) linked to the Fc portion of human IgG1. It functions by binding to and neutralizing both soluble and membrane-bound TNF-α, a pro-inflammatory cytokine central to the inflammatory cascade in many autoimmune diseases. This blockade of TNF-α signaling reduces the recruitment of inflammatory cells and downregulates the expression of adhesion molecules and other inflammatory mediators.
Long-Term Comparative Efficacy and Safety on Immune Cell Phenotype
Long-term studies have demonstrated that SB4 has a comparable efficacy and safety profile to its reference product, etanercept. The primary cellular effect is a sustained reduction in the inflammatory activity of immune cells.
Table 1: Comparison of Long-Term Clinical Outcomes for SB4 vs. Etanercept in Rheumatoid Arthritis Patients
| Outcome Measure | Timepoint | SB4 | Etanercept (Reference) | Key Findings |
| ACR20 Response Rate | Week 100 | 77.9% | 79.1% (switched to SB4 at week 52) | Efficacy was sustained and comparable between patients continuing on SB4 and those switching from etanercept.[3] |
| Treatment-Emergent Adverse Events (TEAEs) | Week 52-100 | 47.6% | 48.7% (switched to SB4 at week 52) | The safety profiles were comparable over the long term.[1][3] |
| Anti-Drug Antibody (ADA) Incidence | Week 52 | 0.7% | 13.1% | SB4 showed a significantly lower incidence of ADAs.[1] |
| Injection Site Reactions | Week 52 | 3.7% | 17.5% | A significantly lower rate of injection site reactions was observed with SB4.[1] |
| 3-Year Retention Rate | 3 Years | 88% (RA), 86% (PsA), 94.4% (AS) | N/A (switched from etanercept) | High long-term treatment persistence was observed after switching from etanercept to SB4.[4] |
ACR20: American College of Rheumatology 20% improvement criteria. RA: Rheumatoid Arthritis. PsA: Psoriatic Arthritis. AS: Ankylosing Spondylitis.
Experimental Protocols
Phase III Clinical Trial for SB4 in Rheumatoid Arthritis (Up to 100 Weeks)
-
Study Design: A multicenter, randomized, double-blind, parallel-group study followed by an open-label extension phase.[3]
-
Patient Population: Patients with moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.
-
Treatment: Patients received 50 mg of either SB4 or reference etanercept subcutaneously once weekly, in combination with methotrexate. In the extension phase, all patients received SB4.[3]
-
Efficacy Assessment: The primary endpoint was the ACR20 response rate at week 24. Long-term efficacy was assessed by ACR20/50/70 response rates and other disease activity measures up to week 100.[3]
-
Safety and Immunogenicity Assessment: Adverse events were monitored throughout the study. Anti-drug antibodies were measured at baseline and at multiple time points during the study using an electrochemiluminescence assay.[1]
Section 2: SB4 (Small Molecule) - A Modulator of Cellular Signaling
The designation "SB4" in a different context refers to small molecules that modulate critical cellular signaling pathways. Historically, this has included the TGF-β inhibitor SB431542, while more recent literature identifies an "SB4" as a Bone Morphogenetic Protein (BMP) signaling agonist.
Part 2A: SB431542 - A TGF-β Pathway Inhibitor
SB431542 is a small molecule that acts as a specific and potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases (ALK4, ALK5, and ALK7).[5][6] By inhibiting these receptors, SB431542 blocks the phosphorylation and activation of Smad2 and Smad3, key downstream mediators of the canonical TGF-β signaling pathway.[5] This pathway is crucial in regulating cell proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).
The long-term effects of SB431542 are primarily related to the sustained inhibition of TGF-β signaling, leading to significant changes in cell fate and behavior.
Table 2: Effects of SB431542 on Cellular Phenotype
| Cellular Process | Cell Type | Effect of SB431542 | Alternative Compound |
| Differentiation | Mouse Embryonic Stem Cells | Inhibits differentiation, maintains undifferentiated state.[5] | Leukemia Inhibitory Factor (LIF) |
| Apoptosis | Human Cancer Cell Lines | Inhibits TGF-β-induced apoptosis.[6] | N/A |
| Cell Proliferation | Human Cancer Cell Lines | Induces anchorage-independent growth in cells growth-inhibited by TGF-β.[6] | N/A |
| Cell Migration & Invasion | Human Cancer Cell Lines | Attenuates TGF-β-induced cell motility, migration, and invasion.[6] | N/A |
| Epithelial-Mesenchymal Transition (EMT) | Human Cancer Cell Lines | Attenuates TGF-β-induced EMT.[6] | N/A |
Inhibition of Embryonic Stem Cell Differentiation
-
Cell Culture: Mouse embryonic stem cells were cultured in a standard medium.
-
Treatment: Cells were treated with SB431542 at various concentrations.
-
Analysis: Changes in cell morphology and the expression of pluripotency markers (e.g., Oct4, Nanog) and differentiation-related transcripts were analyzed using microarray, deep-sequencing, Western blot, and quantitative real-time PCR.[5]
Assessment of Anti-Tumor Effects
-
Cell Lines: Various human cancer cell lines responsive to TGF-β.
-
Assays:
-
Apoptosis: Assessed by methods such as TUNEL staining or caspase activity assays following treatment with TGF-β in the presence or absence of SB431542.
-
Migration and Invasion: Evaluated using Transwell migration and invasion assays.
-
EMT: Monitored by observing changes in cell morphology and the expression of epithelial (e.g., E-cadherin) and mesenchymal (e.g., vimentin) markers.[6]
-
Part 2B: SB4 - A BMP Signaling Pathway Agonist
More recent research has identified a small molecule, also designated SB4, that acts as a potent agonist of the Bone Morphogenetic Protein 4 (BMP4) signaling pathway.[7][8] This SB4 enhances the canonical BMP pathway by increasing the phosphorylation of Smad1/5/9, which are the key downstream effectors.[7][8] The BMP signaling pathway plays a critical role in embryonic development, tissue homeostasis, and has been implicated in cancer.
The long-term effects of the BMP agonist SB4 are associated with the sustained activation of the BMP signaling pathway, leading to pronounced changes in cell fate and function.
Table 3: Effects of BMP Agonist SB4 on Cellular Phenotype
| Cellular Process | Cell Type | Effect of SB4 | Alternative Compound |
| Differentiation | Embryonic Stem Cells | Enhances BMP4-induced differentiation. | BMP4 |
| Apoptosis | Corticotroph Pituitary Neuroendocrine Tumor Cells | Induces apoptosis.[9] | BMP4 |
| Cell Proliferation | Corticotroph Pituitary Neuroendocrine Tumor Cells | Inhibits cell proliferation by blocking the G1/S phase of the cell cycle.[9] | BMP4 |
| Autophagy | Corticotroph Pituitary Neuroendocrine Tumor Cells | Induces autophagic flux, leading to cell death.[9] | N/A |
Induction of Autophagy and Apoptosis in Tumor Cells
-
Cell Line: AtT20/D16v-F2 (corticotroph pituitary neuroendocrine tumor cells).
-
Treatment: Cells were treated with varying concentrations of BMPSB4 over different time courses.
-
Analysis:
-
Apoptosis: Assessed by Western blot for cleaved PARP and cleaved caspase-3, and by JC-1 assay for mitochondrial membrane potential.[9]
-
Cell Cycle: Analyzed by flow cytometry.
-
Autophagy: Monitored by transmission electron microscopy for autophagosome formation and by transfection with an mRFP-EGFP-LC3 adenoviral vector to track autophagic flux.
-
Signaling Pathway Activation: Measured by Western blot for phosphorylated Smad1/5/9.[9]
-
Enhancement of Embryonic Stem Cell Differentiation
-
Cell Culture: Embryonic stem cells were cultured to form embryoid bodies.
-
Treatment: Cells were treated with BMP4 in the presence or absence of the SB4 agonist.
-
Analysis: The expression of germ line differentiation markers (e.g., Blimp1, Tfap2c) was quantified using RT-qPCR.
Conclusion
The term "SB4" can refer to two vastly different therapeutic agents with distinct long-term effects on cellular phenotypes. SB4, the etanercept biosimilar, demonstrates a long-term safety and efficacy profile comparable to its reference product, primarily by modulating the immune cell phenotype through TNF-α inhibition. In contrast, the small molecule modulators, SB431542 and the BMP agonist SB4, exert their effects by directly interfering with fundamental signaling pathways that govern cell fate decisions such as differentiation, proliferation, and survival. For researchers, it is imperative to distinguish between these molecules based on the context of the research to accurately assess their impact on cellular behavior.
References
- 1. SB4 in the Era of Biosimilars: Clinical Data and Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone Morphogenetic Protein Signaling Agonist SB4 (BMPSB4) Inhibits Corticotroph Pituitary Neuroendocrine Tumors by Activation of Autophagy via a BMP4/SMADs-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating SB431542 Efficacy and Specificity in TGF-β Signaling by Bypassing Noggin Inhibition
Published: December 9, 2025
This guide provides a comparative analysis of the small molecule inhibitor SB431542 (SB4), focusing on validating its specific mechanism of action on the Transforming Growth Factor-β (TGF-β) pathway, independent of Noggin, a well-known antagonist of the Bone Morphogenetic Protein (BMP) pathway. Experimental data and detailed protocols are presented for researchers in cell biology, regenerative medicine, and drug development to objectively assess SB4's performance.
Introduction
The TGF-β superfamily of ligands, which includes TGF-βs, Activins, and BMPs, plays a critical role in regulating a multitude of cellular processes such as proliferation, differentiation, and apoptosis.[1] These signaling pathways are initiated when a ligand binds to a complex of Type I and Type II serine/threonine kinase receptors.[2] This leads to the phosphorylation of intracellular mediators known as SMAD proteins. The TGF-β/Activin/Nodal branch primarily signals through SMAD2 and SMAD3, while the BMP branch utilizes SMAD1, SMAD5, and SMAD8.[1][3]
Given the therapeutic potential of modulating these pathways, highly specific inhibitors are essential research tools. SB431542 is a potent small molecule inhibitor that selectively targets the TGF-β/Activin branch by competing with ATP for the binding site on the Type I receptors ALK4, ALK5, and ALK7.[4][5][6] It is widely reported to have no significant inhibitory effect on the BMP signaling pathway.[7]
Noggin, conversely, is a secreted protein that acts as a natural antagonist of the BMP pathway. It functions extracellularly by directly binding to BMP ligands, such as BMP2 and BMP4, preventing them from interacting with their cell surface receptors.[8][9][10]
This guide outlines an experimental strategy to validate the specific mechanism of SB431542. The core principle is to demonstrate that SB431542's inhibition of the TGF-β pathway is unaffected by the presence of Noggin, thereby confirming that its activity is orthogonal to the BMP pathway antagonism provided by Noggin.
Signaling Pathway Overview
The following diagram illustrates the distinct points of intervention for SB431542 and Noggin within the TGF-β superfamily signaling network. SB431542 acts intracellularly on the receptor kinase domain of the TGF-β/Activin pathway, while Noggin acts extracellularly by sequestering BMP ligands.
Figure 1. TGF-β Superfamily Signaling Pathways. This diagram shows the parallel TGF-β/Activin and BMP signaling cascades. Noggin inhibits the BMP pathway extracellularly, whereas SB431542 inhibits the TGF-β/Activin pathway intracellularly at the Type I receptor kinase.
Experimental Validation: Bypassing Noggin Inhibition
To validate that SB431542's mechanism is specific to the TGF-β pathway and operates independently of Noggin-mediated BMP inhibition, a SMAD2/3 phosphorylation assay can be performed. This experiment is designed to show that SB431542 effectively inhibits TGF-β1-induced SMAD2/3 phosphorylation, and its efficacy is not altered by the simultaneous inhibition of the BMP pathway with Noggin.
Figure 2. Experimental workflow for validating SB431542 specificity using a Western blot assay for SMAD2/3 phosphorylation.
-
Cell Culture:
-
Plate a suitable cell line responsive to TGF-β, such as human keratinocytes (HaCaT) or mink lung epithelial cells (Mv1Lu), in 6-well plates.
-
Grow cells to 80-90% confluency in appropriate media.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
-
Inhibitor Pre-treatment:
-
Prepare four treatment groups:
-
Vehicle Control: DMSO (solvent for SB431542).
-
SB431542: 10 µM final concentration.[6]
-
Noggin: 250 ng/mL final concentration.
-
SB431542 + Noggin: 10 µM SB431542 and 250 ng/mL Noggin.
-
-
Pre-treat the cells with the respective inhibitors or vehicle for 1 hour.
-
-
Ligand Stimulation:
-
Stimulate all wells with 5 ng/mL of recombinant human TGF-β1 for 30-60 minutes. This step is performed in the continued presence of the pre-treated inhibitors.
-
-
Cell Lysis and Protein Analysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting using 20-30 µg of protein per lane.
-
Probe membranes with primary antibodies against phospho-SMAD2/3 and total SMAD2/3. A loading control like GAPDH or β-actin should also be used.
-
Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal for each sample.
-
Further normalize these values to the loading control to account for any loading inaccuracies.
-
Compare the levels of normalized pSMAD2/3 across the different treatment groups.
-
Comparative Performance Data
The expected outcome of this experiment is that SB431542 will significantly reduce TGF-β1-induced SMAD2/3 phosphorylation. Crucially, the level of inhibition in the "SB431542" group should be statistically indistinguishable from the "SB431542 + Noggin" group, demonstrating that Noggin's presence does not impact SB431542's efficacy. Noggin alone is not expected to have a significant effect on TGF-β1-induced SMAD2/3 phosphorylation.
| Treatment Group | Ligand Stimulation | Expected pSMAD2/3 Level (Normalized) | Interpretation |
| Vehicle Control | TGF-β1 (5 ng/mL) | ++++ | Strong induction of SMAD2/3 phosphorylation by TGF-β1. |
| SB431542 (10 µM) | TGF-β1 (5 ng/mL) | + | Potent inhibition of TGF-β1-induced SMAD2/3 phosphorylation. |
| Noggin (250 ng/mL) | TGF-β1 (5 ng/mL) | ++++ | No significant inhibition of the TGF-β pathway, confirming Noggin's specificity for the BMP pathway. |
| SB431542 + Noggin | TGF-β1 (5 ng/mL) | + | Potent inhibition of SMAD2/3 phosphorylation, equivalent to SB431542 alone. |
Table 1: Expected quantitative outcomes from the Western blot experiment. The '+' symbols represent the relative intensity of the normalized phospho-SMAD2/3 signal.
Alternative Inhibitors
While SB431542 is a widely used and well-characterized inhibitor, other small molecules targeting the TGF-β pathway exist. These alternatives often target the same ALK5 kinase but may have different potency, selectivity profiles, or off-target effects.
| Inhibitor | Target(s) | IC₅₀ (for ALK5) | Key Characteristics |
| SB431542 | ALK4, ALK5, ALK7 | 94 nM[6] | Highly selective for TGF-β/Activin pathway over BMP pathway.[7] Widely used in stem cell differentiation protocols.[5] |
| Galunisertib (LY2157299) | ALK5 | 56 nM | Has been investigated in clinical trials for various cancers, including hepatocellular carcinoma.[11][12] |
| A-83-01 | ALK4, ALK5, ALK7 | 12 nM | More potent than SB431542 in kinase assays but shares a similar selectivity profile. |
| SD-208 | ALK5 | 48 nM | A selective, ATP-competitive inhibitor of TGF-βRI (ALK5).[13] |
| SB-525334 | ALK5 | 14.3 nM | Selective inhibitor of ALK5, shown to block SMAD2 phosphorylation and nuclear translocation.[13] |
Table 2: Comparison of SB431542 with alternative small molecule inhibitors of the TGF-β Type I receptor.
Conclusion
The experimental framework detailed in this guide provides a clear and robust method for validating the specific mechanism of SB431542. By demonstrating that SB431542's potent inhibition of TGF-β-induced SMAD2/3 phosphorylation is unaffected by the presence of the BMP antagonist Noggin, researchers can confirm its precise action on the TGF-β/Activin signaling branch. This specificity is crucial for the accurate interpretation of experimental results and underscores the value of SB431542 as a reliable tool for dissecting the complex roles of the TGF-β superfamily in health and disease.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. youtube.com [youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. SB431542 | Cell Signaling Technology [cellsignal.com]
- 7. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noggin-mediated antagonism of BMP signaling is required for growth and patterning of the neural tube and somite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of BMP signaling inhibition by Noggin, a novel twelve-membered cystine knot protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Noggin regulation of bone morphogenetic protein (BMP) 2/7 heterodimer activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. In Silico–Designed TGFβRI/TGFβRII Receptor Complex Peptide Inhibitors Exhibit Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SB4's Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of SB4, a biosimilar of etanercept, with its reference product, Enbrel®. The core of this analysis lies in the half-maximal effective concentration (EC50), a critical measure of a drug's potency. This document summarizes key findings from independent studies, outlines typical experimental methodologies for EC50 determination, and visualizes the underlying biological and experimental processes.
Comparative Potency of SB4 and Enbrel®
Multiple independent studies have concluded that SB4, a biosimilar of etanercept, exhibits a highly similar biological potency to its reference product, Enbrel®. The primary mechanism of action for etanercept is the neutralization of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammatory processes. The potency of this neutralization is quantified by the EC50 value, which represents the concentration of the drug required to inhibit 50% of the TNF-α activity in an in vitro setting.
While specific EC50 values can vary slightly between different laboratories and even between different batches of the same drug, the consistent finding is that the relative potency of SB4 falls within a narrow and acceptable range of the reference product, Enbrel®. An extensive characterization of SB4, which included data from over 60 lots of EU- and US-sourced etanercept, demonstrated that the biological activity, as assessed by TNF-α neutralization assays, was highly similar.[1][2] This similarity in potency is a cornerstone of the biosimilarity assessment and has been a key factor in the regulatory approval of SB4.[1][2]
Clinical studies have further substantiated these in vitro findings, demonstrating comparable efficacy and safety profiles between SB4 and Enbrel® in patients with autoimmune diseases such as rheumatoid arthritis.[3][4][5][6][7]
Table 1: Summary of In Vitro Potency Comparison between SB4 and Enbrel®
| Feature | SB4 (Etanercept Biosimilar) | Enbrel® (Reference Etanercept) | Conclusion |
| Biological Target | Tumor Necrosis Factor-alpha (TNF-α) | Tumor Necrosis Factor-alpha (TNF-α) | Identical |
| Mechanism of Action | Neutralization of TNF-α | Neutralization of TNF-α | Identical |
| Potency (EC50) | Highly similar to the reference product | Established potency | No statistically significant difference observed in comparative studies.[1][2] |
| Relative Potency | Demonstrated to be within the established equivalence margin of the reference product.[1][2] | 100% (by definition as the reference) | SB4 meets the criteria for biosimilarity in terms of in vitro potency.[1][2] |
Experimental Protocol: TNF-α Neutralization Assay
The determination of the EC50 value for TNF-α inhibitors like SB4 and Enbrel® is typically performed using an in vitro cell-based assay. A common and well-established method is the TNF-α-mediated cytotoxicity assay using the L929 mouse fibroblast cell line.[8][9][10]
Objective: To determine the concentration of the etanercept product (SB4 or Enbrel®) required to neutralize the cytotoxic effect of a fixed concentration of TNF-α on L929 cells by 50%.
Materials:
-
L929 mouse fibroblast cell line
-
Recombinant human TNF-α
-
Actinomycin D
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SB4 and Enbrel® reference standards
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: L929 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Preparation of Reagents:
-
A constant, suboptimal concentration of TNF-α (that induces approximately 80-90% cell death) is prepared in cell culture medium.
-
Serial dilutions of SB4 and the Enbrel® reference standard are prepared.
-
-
Treatment: The cell culture medium is replaced with the medium containing the fixed concentration of TNF-α and the varying concentrations of either SB4 or Enbrel®. Control wells include cells with medium only (100% viability) and cells with TNF-α only (0% viability). Actinomycin D is often added to sensitize the L929 cells to TNF-α-induced apoptosis.[10]
-
Incubation: The plates are incubated for a specific period (e.g., 18-24 hours) to allow for TNF-α to induce cytotoxicity.
-
Cell Viability Measurement: A cell viability reagent is added to each well. The absorbance or luminescence is then measured using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: The data are plotted as cell viability versus the log of the drug concentration. A sigmoidal dose-response curve is generated, and the EC50 value is calculated as the concentration of the drug that results in a 50% reduction of the TNF-α-induced cytotoxicity. The relative potency of SB4 to Enbrel® is then calculated.
Visualizations
TNF-α Signaling Pathway and Mechanism of Etanercept Action
References
- 1. Evaluation of the structural, physicochemical, and biological characteristics of SB4, a biosimilar of etanercept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the structural, physicochemical, and biological characteristics of SB4, a biosimilar of etanercept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB4 in the Era of Biosimilars: Clinical Data and Real-World Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of etanercept originator and biosimilar for treating rheumatoid arthritis: implications for cost-savings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. centerforbiosimilars.com [centerforbiosimilars.com]
- 6. Efficacy and Drug Survival after Switching from Etanercept to the Biosimilar SB4: A Real-Life Long-Term Study [mdpi.com]
- 7. A phase III randomised, double-blind, parallel-group study comparing SB4 with etanercept reference product in patients with active rheumatoid arthritis despite methotrexate therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for BMP Signaling Agonist SB4
For researchers and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for the BMP signaling agonist SB4, a potent benzoxazole (B165842) compound. While a specific Safety Data Sheet (SDS) for SB4 is not publicly available, this guide synthesizes general best practices for the disposal of small molecule agonists and hazardous chemical waste.
Disclaimer: The following procedures are based on general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific guidance on pharmaceutical and chemical waste disposal.[1][2]
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is a critical first step.[1] Three primary waste streams should be established for the disposal of SB4 and associated materials.
1. Liquid Waste: This category includes unused or expired SB4 solutions, as well as contaminated solvents.
-
Collection: Collect all liquid waste containing SB4 in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container should be compatible with the solvents used (e.g., DMSO, ethanol).
-
Labeling: Label the container as "Hazardous Waste - Pharmaceutical" and list the chemical constituents, including SB4 and any solvents.
-
Incompatible Waste: Do not mix incompatible wastes in the same container.[2]
-
Drain Disposal: Never pour SB4 solutions down the drain.[3] While some neutralized chemical waste may be drain-disposable with large amounts of water, this requires explicit approval from your institution's EHS office.[1]
2. Solid Waste: This includes non-sharp materials that have come into contact with SB4.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials should be collected in a designated hazardous waste container.[1]
-
Lyophilized Powder: Small quantities of expired or unused lyophilized SB4 powder should be dissolved in a suitable solvent and treated as liquid waste.[1]
-
Labeling: The solid waste container should be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.[1]
3. Sharps Waste: Any sharp object contaminated with SB4 must be handled with extreme caution.
-
Collection: Immediately dispose of all contaminated sharps (needles, syringes, etc.) in a designated, puncture-resistant, and leak-proof sharps container.[1][3]
-
Labeling: The sharps container should be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.[1]
-
Container Management: Do not overfill sharps containers. Seal them when they are approximately three-quarters full and follow institutional guidelines for final disposal.[1]
Physicochemical Properties of SB4
The following table summarizes the known quantitative data for the this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₀BrNOS[4] |
| Molecular Weight | 320.2 g/mol [4] |
| CAS Number | 100874-08-6[4] |
| EC₅₀ | 74 nM[4][5][6] |
| Appearance | White to light yellow solid powder[4] |
| Solubility (DMSO) | ~100 mg/mL (~312.30 mM)[4], 100 mM, 64 mg/mL (199.87 mM)[6] |
| Solubility (Ethanol) | 20 mM |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[4] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[4] |
Experimental Protocol: Western Blot Analysis of p-SMAD-1/5/9
To assess the activity of SB4 in activating the BMP signaling pathway, a common method is to measure the phosphorylation of the downstream effectors SMAD-1/5/9 via Western Blot analysis.[4][5][7]
Objective: To determine the effect of SB4 on the phosphorylation of SMAD-1/5/9 in a relevant cell line (e.g., BRE-Luc cells).[6]
Materials:
-
BRE-Luc cells
-
SB4 compound
-
Recombinant human BMP4 (rhBMP4) as a positive control
-
DMSO (vehicle control)
-
Cell culture media and reagents
-
Lysis buffer
-
Primary antibodies (anti-p-SMAD-1/5/9, anti-total SMAD)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western Blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture BRE-Luc cells to the desired confluency.
-
Starve the cells of serum for a specified period if required.
-
Stimulate the cells with 2 ng/ml of rhBMP4 for 1 hour.
-
Remove the media and replace it with fresh media containing either DMSO (vehicle control) or 1 µM of SB4.[6]
-
-
Time Course Analysis:
-
Incubate the cells for various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) after the addition of SB4 or DMSO.[6]
-
-
Cell Lysis:
-
At each time point, wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer to extract total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phosphorylated SMAD-1/5/9.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
To normalize the results, strip the membrane and re-probe with an antibody for total SMAD-1/5/9.
-
Quantify the band intensities to determine the relative levels of p-SMAD-1/5/9 compared to the total SMAD-1/5/9 and the DMSO control.
-
Visualizing the Canonical BMP Signaling Pathway
The following diagram illustrates the canonical BMP signaling pathway, which is activated by the agonist SB4.
Caption: Canonical BMP signaling pathway activated by SB4.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ebusiness.avma.org [ebusiness.avma.org]
- 4. This compound | enzoxazole bone morphogenetic protein 4 signaling agonist | CAS# 100874-08-6 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. High-throughput screens for agonists of bone morphogenetic protein (BMP) signaling identify potent benzoxazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling BMP Signaling Agonist SB4
For immediate reference, this guide provides essential safety and logistical information for the handling and disposal of the potent BMP signaling agonist, SB4. Researchers, scientists, and drug development professionals should review this document in its entirety to ensure safe laboratory practices.
As a potent benzoxazole (B165842) bone morphogenetic protein 4 (BMP4) signaling agonist, SB4 requires careful handling to minimize exposure and ensure a safe research environment.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Personal Protective Equipment (PPE)
Given the potent nature of SB4, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various handling scenarios. While specific recommendations may vary slightly between suppliers, the following represents a compilation of best practices for potent small molecule compounds.
| Situation | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | - Respirator: A properly fitted NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of fine particles. - Eye Protection: Chemical safety goggles and a face shield should be worn. - Gloves: Double-gloving with nitrile gloves is required. - Lab Coat: A dedicated lab coat, preferably disposable, must be worn. - Additional Protection: Disposable sleeves and shoe covers are highly recommended. |
| Handling Solutions (Diluting, Cell Culture) | - Eye Protection: Chemical safety goggles are required. - Gloves: Nitrile gloves are mandatory. - Lab Coat: A standard lab coat should be worn. |
| Spill Cleanup | - Respirator: A NIOSH-approved respirator is necessary. - Eye Protection: Chemical safety goggles and a face shield. - Gloves: Heavy-duty, chemical-resistant gloves. - Lab Coat/Apron: A chemical-resistant apron over a lab coat. - Footwear: Closed-toe shoes and disposable shoe covers. |
Operational Plan: Safe Handling and Experimental Workflow
Adherence to a strict operational protocol is critical when working with SB4. The following step-by-step guidance will minimize the risk of exposure and contamination.
Preparation and Engineering Controls:
-
Designated Area: All work with solid SB4 should be conducted in a designated area, such as a certified chemical fume hood or a glove box.
-
Ventilation: Ensure adequate ventilation. For handling the solid form, a powder-safe enclosure or a chemical fume hood with a valid certification is mandatory.
-
Pre-labeling: All vials and tubes must be clearly labeled before starting the experiment.
Handling the Solid Compound:
-
Weighing: Use a precision balance within a containment enclosure (e.g., a ventilated balance enclosure or a glove box) to weigh the powdered compound.
-
Aliquotting: Prepare aliquots of the solid compound in the containment enclosure to minimize the need for repeated handling of the stock container.
Solution Preparation:
-
Solvent Addition: Add the solvent to the vial containing the solid SB4 slowly and carefully within the chemical fume hood.
-
Mixing: Cap the vial securely and mix by vortexing or gentle inversion until the compound is fully dissolved.
Experimental Use:
-
Cell Culture: When adding SB4 solutions to cell cultures, use appropriate sterile techniques within a biological safety cabinet.
-
Animal Studies: For in vivo experiments, prepare the dosing solutions in a chemical fume hood.
The following diagram illustrates the logical workflow for the safe handling of SB4:
Disposal Plan
Proper disposal of SB4 and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused solid SB4, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of SB4 and contaminated media should be collected in a separate, clearly labeled hazardous liquid waste container. Do not pour any solutions containing SB4 down the drain.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container.
Decontamination:
-
All non-disposable equipment, such as spatulas and glassware, should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) in a chemical fume hood. The rinsate should be collected as hazardous liquid waste.
-
The work area should be thoroughly cleaned with an appropriate decontaminating solution after each use.
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal.
-
Never dispose of SB4 waste in the regular trash or down the sanitary sewer.
By adhering to these safety protocols and operational plans, researchers can effectively mitigate the risks associated with handling the potent BMP signaling agonist SB4, ensuring a safe and productive research environment. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
